molecular formula C9H10N2S B103434 Benzothiazole, 2-dimethylamino- CAS No. 4074-74-2

Benzothiazole, 2-dimethylamino-

Cat. No.: B103434
CAS No.: 4074-74-2
M. Wt: 178.26 g/mol
InChI Key: RIHDPQKLSOXBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole, 2-dimethylamino- is a useful research compound. Its molecular formula is C9H10N2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzothiazole, 2-dimethylamino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiazole, 2-dimethylamino- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-11(2)9-10-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHDPQKLSOXBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193728
Record name Benzothiazole, 2-dimethylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4074-74-2
Record name N,N-Dimethyl-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4074-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2-dimethylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004074742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazole, 2-dimethylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-(dimethylamino)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-(Dimethylamino)benzothiazole

This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. The document summarizes key chemical and physical data, details relevant experimental protocols, and visualizes essential workflows.

Core Physicochemical Properties

2-(Dimethylamino)benzothiazole is a derivative of the benzothiazole heterocyclic system, which is a foundational structure in many biologically active compounds.[1] The addition of a dimethylamino group at the 2-position influences its electronic properties and, consequently, its physical and chemical behavior.[2] While specific experimental data for some properties of this exact compound are limited in publicly available literature, this guide compiles the known information and provides context based on structurally related compounds.

Data Presentation: Summary of Physicochemical Properties

PropertyValueNotes and References
IUPAC Name N,N-dimethyl-1,3-benzothiazol-2-amine-
CAS Number 4074-74-2[2]
Molecular Formula C₉H₁₀N₂S[2]
Molecular Weight 178.26 g/mol [2]
Physical State Expected to be a crystalline solid at room temperature.Benzothiazole derivatives are generally crystalline solids.[2]
Melting Point Data not available.The parent compound, benzothiazole, has a melting point of 2°C.[3][4] The addition of the dimethylamino group is expected to increase the melting point.[2] A related compound, 2-[(E)-2-[4-(Dimethylamino)phenyl]vinyl]-1,3-benzothiazole-3-oxide, has a melting point of 255–259 °C.[5]
Boiling Point Data not available.The parent compound, benzothiazole, has a boiling point of 227-228 °C.[3][4] A related thiazole derivative has a boiling point of 273.1 ± 25.0 °C.[6]
Solubility Typically soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2] The parent compound, benzothiazole, is slightly soluble in water.[4]
pKa Data not available.-
logP (Octanol/Water) Data not available.The parent compound, benzothiazole, has an experimentally determined log Kow of 2.01.[7] A computed XLogP3 value for a related compound, 6-(dimethylamino)-2(3H)-benzothiazolone, is 1.9.[8]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are standard and widely accepted protocols in chemical and pharmaceutical research.

Synthesis Protocol: General Route for 2-Alkyl/Aryl-Benzothiazoles

A common and efficient method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with aldehydes or other carbonyl compounds.[1][9]

Materials:

  • 2-aminothiophenol

  • Appropriate aldehyde (in this case, a dimethylformamide equivalent or a related reactant would be used to install the dimethylamino group)

  • Solvent (e.g., Dichloromethane, Methanol, or solvent-free conditions)

  • Catalyst (optional, can be acid or base-catalyzed, or use an oxidizing agent)[5][9]

  • 4Å Molecular Sieves (for dehydration)[1]

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the appropriate aldehyde (1.5 eq) in a suitable solvent like dichloromethane, add 4Å molecular sieves.[1]

  • Add 2-aminothiophenol (1.0 eq) dropwise to the mixture.[1]

  • Stir the reaction mixture at room temperature for 1.5 to 2 hours.[1]

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the molecular sieves.

  • Evaporate the solvent under reduced pressure.

  • The intermediate, a 2,3-dihydrobenzo[d]thiazole, can be oxidized to the final benzothiazole product. This can often be achieved using an oxidizing agent like pyridinium chlorochromate (PCC) supported on silica gel or by exposure to air in DMSO.[1][9]

  • Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[1]

Melting Point Determination Protocol (Capillary Method)

Materials:

  • Melting point apparatus

  • Glass capillary tubes (one end sealed)

  • Sample of the purified compound

  • Thermometer

Procedure:

  • Ensure the sample is completely dry and finely powdered.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the entire sample has completely melted.

  • The melting point is reported as the range between these two temperatures. A narrow range (0.5-2 °C) is indicative of a pure compound.

Solubility Determination Protocol (Shake-Flask Method)

Materials:

  • The compound of interest (solute)

  • Selected solvent (e.g., water, buffer, organic solvent)

  • Small vials or test tubes with secure caps

  • Shaker or agitator at a constant temperature

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

  • Add an excess amount of the solid compound to a known volume of the solvent in a vial. This ensures that a saturated solution is formed.

  • Seal the vial tightly to prevent solvent evaporation.

  • Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration through a syringe filter can be used for separation.

  • Dilute the saturated solution gravimetrically or volumetrically to a concentration within the calibrated range of the analytical instrument.

  • Quantify the concentration of the dissolved compound using a pre-validated analytical method.

  • The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination Protocol (Potentiometric Titration)

Materials:

  • Calibrated pH meter and electrode

  • Titration vessel

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)

  • Solution of the compound at a known concentration (e.g., 1 mM)

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Dissolve a precisely weighed amount of the compound in a suitable solvent (often a water/co-solvent mixture) to create a solution of known concentration.

  • Place the solution in the titration vessel and purge with nitrogen to remove dissolved CO₂.

  • Immerse the pH electrode in the solution and begin stirring.

  • If the compound is a base, titrate by adding small, precise increments of a standardized acid solution from the burette. If it is an acid, titrate with a standardized base.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH values against the volume of titrant added to generate a titration curve.

  • The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.

logP Determination Protocol (Shake-Flask Method)

Materials:

  • 1-Octanol (pre-saturated with water or buffer)

  • Water or buffer (e.g., PBS pH 7.4, pre-saturated with 1-octanol)

  • Vials or centrifuge tubes

  • Vortex mixer and/or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of the aqueous phase (e.g., 990 µL of PBS buffer) and the immiscible organic phase (e.g., 100 µL of 1-octanol).

  • Securely cap the vial and shake or vortex it vigorously for a set period (e.g., 1 hour) to facilitate partitioning between the two phases.

  • Allow the two phases to separate completely. Centrifugation can be used to ensure a clean separation.

  • Carefully remove an aliquot from both the aqueous and the octanol layers.

  • Determine the concentration of the compound in each phase using a suitable and validated analytical method like HPLC.

  • Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Aqueous Phase].

  • The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P).

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the study of 2-(dimethylamino)benzothiazole.

Caption: General workflow for the synthesis of 2-(dimethylamino)benzothiazole.

Caption: Experimental workflow for melting point determination via the capillary method.

Caption: Experimental workflow for logP determination using the shake-flask method.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Dimethylamino-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and characterization of 2-dimethylamino-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide details a probable synthetic protocol, summarizes key characterization data, and presents a visual representation of the synthetic workflow.

Synthesis of 2-Dimethylamino-benzothiazole

The synthesis of 2-dimethylamino-benzothiazole can be effectively achieved via a nucleophilic aromatic substitution reaction. This approach involves the reaction of a 2-halo-benzothiazole, such as 2-chlorobenzothiazole, with dimethylamine. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electron-deficient carbon at the 2-position of the benzothiazole ring, displacing the chloride leaving group. 2-Chlorobenzothiazoles are common precursors for the synthesis of 2-substituted benzothiazoles[1].

Experimental Protocol

Reaction: Synthesis of 2-Dimethylamino-benzothiazole from 2-Chlorobenzothiazole and Dimethylamine.

Materials and Reagents:

Reagent/MaterialGrade
2-Chlorobenzothiazole≥98%
Dimethylamine (40% solution in water or 2M in THF/Methanol)Reagent Grade
Triethylamine≥99%
Dichloromethane (DCM)Anhydrous
Sodium Sulfate (Na₂SO₄)Anhydrous
Saturated Sodium Bicarbonate Solution
Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzothiazole (1.0 eq).

  • Solvent and Base: Dissolve the 2-chlorobenzothiazole in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (1.5 eq) to the solution to act as a base to neutralize the HCl formed during the reaction.

  • Addition of Nucleophile: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of dimethylamine (2.0 eq) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-dimethylamino-benzothiazole.

Characterization Data

The following tables summarize the expected quantitative data for 2-dimethylamino-benzothiazole based on the analysis of structurally similar compounds.

Physicochemical Properties
PropertyValue
Molecular FormulaC₉H₁₀N₂S
Molecular Weight178.25 g/mol
AppearanceExpected to be a solid
Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6-7.8m2HAromatic H (Benzothiazole)
~7.2-7.4m2HAromatic H (Benzothiazole)
~3.1s6H-N(CH₃)₂

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~168C2 (C=N)
~153C7a
~133C3a
~126Aromatic CH
~123Aromatic CH
~121Aromatic CH
~120Aromatic CH
~40-N(CH₃)₂

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Assignment
~3060Aromatic C-H stretch
~2930Aliphatic C-H stretch
~1610C=N stretch (thiazole ring)
~1560Aromatic C=C stretch
~1350C-N stretch

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
178.0565[M]⁺ (Calculated for C₉H₁₀N₂S)
163[M - CH₃]⁺

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway for 2-dimethylamino-benzothiazole.

Synthesis_Workflow Reactant1 2-Chlorobenzothiazole Intermediate Reaction Mixture Reactant1->Intermediate Reactant2 Dimethylamine Reactant2->Intermediate Base Triethylamine Base->Intermediate Solvent DCM Solvent->Intermediate Product 2-Dimethylamino-benzothiazole Intermediate->Product Reflux, Work-up, Purification

Caption: Synthetic route to 2-dimethylamino-benzothiazole.

References

CAS number and molecular weight of 2-dimethylamino-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthetic approaches, and biological significance of 2-dimethylamino-benzothiazole. The document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its physicochemical characteristics, experimental protocols, and relevant biological pathways.

Physicochemical Properties

2-Dimethylamino-benzothiazole is a heterocyclic organic compound featuring a benzothiazole core substituted with a dimethylamino group at the 2-position. This substitution significantly influences its chemical properties and biological activity.

Data Presentation: Core Properties

PropertyValueReference
CAS Number 4074-74-2[1]
Molecular Formula C₉H₁₀N₂S[1]
Molecular Weight 178.26 g/mol [1]
IUPAC Name N,N-dimethyl-1,3-benzothiazol-2-amine

Synthesis Methodology

The synthesis of 2-substituted benzothiazoles, including 2-dimethylamino-benzothiazole, can be achieved through several established synthetic routes. A common and effective method involves the condensation of 2-aminothiophenol with a suitable reagent to introduce the 2-substituent.

Experimental Protocol: General Synthesis of 2-Substituted Benzothiazoles

A prevalent method for the synthesis of 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and various carbonyl compounds, such as aldehydes or carboxylic acids.[2][3] This reaction typically proceeds through the formation of an intermediate imine thiophenol, which then undergoes cyclization and oxidation to yield the final benzothiazole product.[3]

Workflow for the Synthesis of 2-Arylbenzothiazoles

G cluster_reactants Starting Materials cluster_process Reaction Steps A 2-Aminothiophenol C Condensation A->C B Aryl Aldehyde B->C D Cyclization C->D Imine Thiophenol Intermediate E Oxidation D->E Benzothiazolidine Intermediate F 2-Arylbenzothiazole (Product) E->F G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

References

The Diverse Biological Activities of 2-Substituted Benzothiazoles: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a privileged structure in medicinal chemistry. In particular, derivatives substituted at the 2-position have garnered significant attention due to their broad and potent biological activities. This technical guide provides a comprehensive literature review of the multifaceted pharmacological effects of 2-substituted benzothiazoles, with a focus on their anticancer, antimicrobial, and anticonvulsant properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and insights into the underlying mechanisms of action.

Anticancer Activity of 2-Substituted Benzothiazoles

A substantial body of research highlights the potential of 2-substituted benzothiazoles as effective anticancer agents.[1][2][3][4] These compounds have demonstrated cytotoxic and antiproliferative effects against a wide range of human cancer cell lines, including those of the breast, lung, colon, liver, and pancreas.[5][6][7][8] The anticancer efficacy is often attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[9]

Quantitative Anticancer Data

The in vitro anticancer activity of various 2-substituted benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative compounds against several human cancer cell lines.

Compound IDSubstitution at C2Cancer Cell LineIC50 (µM)Reference
6e N'-(2-(benzo[d]thiazol-2-yl)-3-(p-tolyl)acryloyl)-4-methylbenzohydrazideHepG2 (Liver)10.88[5]
6f N'-(2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acryloyl)-4-methylbenzohydrazideHepG2 (Liver)10.00[5]
Compound A 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazoleHepG2 (Liver)56.98 (24h), 38.54 (48h)[6]
Compound B 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazoleHepG2 (Liver)59.17 (24h), 29.63 (48h)[6]
4a 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePANC-1 (Pancreatic)27[9]
4b 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePANC-1 (Pancreatic)35[9]
24 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methylthio)benzothiazoleC6 (Glioma)4.63[7]
13 N-(6-chlorobenzothiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideHCT116 (Colon)6.43[7]
4a 5-((6-chlorobenzothiazol-2-yl)amino)-3-phenylthiazolidine-2,4-dioneMCF-7 (Breast)3.84[10]
7e 2-((pyridin-2-ylamino)methylthio)benzothiazoleSK-BR-3 (Breast)0.0012[8]
7d 2-((pyridin-2-ylamino)methylthio)-6-nitrobenzothiazoleA431 (Skin)0.02[8]
Mechanisms of Anticancer Action

The anticancer effects of 2-substituted benzothiazoles are mediated through multiple mechanisms, primarily involving the induction of programmed cell death (apoptosis) and the inhibition of critical cell signaling pathways.

Many 2-substituted benzothiazole derivatives have been shown to induce apoptosis in cancer cells. This is often confirmed through assays that detect key apoptotic events, such as the externalization of phosphatidylserine on the cell membrane and DNA fragmentation.

Several key signaling pathways that are often dysregulated in cancer are targeted by 2-substituted benzothiazoles. These include:

  • JAK/STAT Pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival. Inhibition of this pathway by benzothiazole derivatives can lead to the suppression of tumor growth.

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, metabolism, and survival. Downregulation of this pathway is a common mechanism for the anticancer activity of these compounds.

  • ERK/MAPK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and migration. Inhibition of ERK/MAPK signaling can impede cancer progression.

anticancer_pathways BZT 2-Substituted Benzothiazoles JAK_STAT JAK/STAT Pathway BZT->JAK_STAT Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway BZT->PI3K_Akt_mTOR Inhibits ERK_MAPK ERK/MAPK Pathway BZT->ERK_MAPK Inhibits Apoptosis Apoptosis BZT->Apoptosis Induces Proliferation Cell Proliferation JAK_STAT->Proliferation Survival Cell Survival JAK_STAT->Survival PI3K_Akt_mTOR->Proliferation PI3K_Akt_mTOR->Survival ERK_MAPK->Proliferation

Caption: Anticancer mechanisms of 2-substituted benzothiazoles.

Antimicrobial Activity of 2-Substituted Benzothiazoles

2-Substituted benzothiazoles also exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[11][12][13][14][15][16][17][18] Their efficacy is attributed to various mechanisms, including the inhibition of essential microbial enzymes and disruption of cellular processes.[13][19]

Quantitative Antimicrobial Data

The antimicrobial potency of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDSubstitution at C2MicroorganismMIC (µg/mL)Reference
3e 1-(4-chlorophenyl)-4-(prop-2-yn-1-yloxy)-1H-1,2,3-triazole linked to 2-aminobenzothiazoleStaphylococcus aureus3.12[16]
3e 1-(4-chlorophenyl)-4-(prop-2-yn-1-yloxy)-1H-1,2,3-triazole linked to 2-aminobenzothiazoleEscherichia coli3.12[16]
3n 1-(4-nitrophenyl)-4-(prop-2-yn-1-yloxy)-1H-1,2,3-triazole linked to 2-aminobenzothiazoleCandida albicans1.56[16]
A07 N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamideEscherichia coli7.81[14]
A07 N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamideKlebsiella pneumoniae3.91[14]
Compound 3 2-(naphthalen-1-yl)-1,3-benzothiazoleEscherichia coli25[13]
Compound 4 2-(naphthalen-2-yl)-1,3-benzothiazoleEscherichia coli25[13]
4b 2-(4-chlorophenyl)-1,3-benzothiazoleStaphylococcus aureus3.90[15]
4c 2-(4-bromophenyl)-1,3-benzothiazoleEscherichia coli3.90[15]
Tz-02 Copper complex of sulfathiazolePseudomonas aeruginosa2[18]
Compound 8 3-(6-chlorobenzothiazol-2-yl)-2-(4-fluorophenyl)thiazolidin-4-oneEscherichia coli0.20[17]
Mechanisms of Antimicrobial Action

The antimicrobial activity of 2-substituted benzothiazoles is believed to stem from their ability to interfere with vital microbial processes.[19] Proposed mechanisms include the inhibition of DNA gyrase, dihydropteroate synthase, and dihydrofolate reductase, enzymes that are essential for bacterial DNA replication and folate synthesis.[12] Some derivatives also act by disrupting the microbial cell membrane integrity.[14]

antimicrobial_workflow BZT 2-Substituted Benzothiazoles Enzyme Microbial Enzymes (e.g., DNA Gyrase, DHPS) BZT->Enzyme Inhibits Membrane Cell Membrane Integrity BZT->Membrane Disrupts Growth Microbial Growth Inhibition Enzyme->Growth Membrane->Growth

Caption: Antimicrobial mechanisms of 2-substituted benzothiazoles.

Anticonvulsant Activity of 2-Substituted Benzothiazoles

Certain 2-substituted benzothiazoles, particularly 2-aminobenzothiazole derivatives, have demonstrated significant anticonvulsant properties in preclinical models.[20][21][22][23] These compounds have shown efficacy in protecting against seizures induced by maximal electroshock (MES), a model for generalized tonic-clonic seizures.[20][21]

Quantitative Anticonvulsant Data

The anticonvulsant activity is often expressed as the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population.

Compound IDSubstitution at C2Test ModelED50 (mg/kg)Reference
5i 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamideMES (mice)50.8[20][21]
5j 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamideMES (mice)54.8[20][21]
CBZ Carbamazepine (Standard)MES (mice)10.5[24]
Compound 9 N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamideMES (mice)Potent[22]
4g 4-(2-(propylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-oneMES (mice)23.7[25]
Mechanisms of Anticonvulsant Action

The precise mechanisms underlying the anticonvulsant effects of 2-substituted benzothiazoles are still under investigation. However, it is hypothesized that they may act by modulating the activity of ion channels, such as sodium and calcium channels, which are critical for neuronal excitability.[26][27][28][29] Some derivatives may also enhance the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[25]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review.

Synthesis of 2-Arylbenzothiazoles

A common method for the synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with an aromatic aldehyde.[30][31][32]

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • Ethanol

  • Catalyst (e.g., p-toluenesulfonic acid, optional)

  • Glacial acetic acid (optional)

Procedure:

  • A mixture of 2-aminothiophenol (1 mmol) and the substituted aromatic aldehyde (1 mmol) is dissolved in ethanol (10 mL).

  • A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or a few drops of glacial acetic acid, can be added to facilitate the reaction.

  • The reaction mixture is refluxed for 2-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • The structure of the synthesized compound is confirmed by spectroscopic techniques like IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the 2-substituted benzothiazole derivatives (typically in a range from 0.01 to 100 µM) for 48 or 72 hours. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.

  • After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well.

  • The plate is incubated for another 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and to differentiate between apoptotic and necrotic cells using the DNA-binding dye propidium iodide.

Materials:

  • Cancer cells treated with benzothiazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours).

  • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide are added.

  • The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • After incubation, 400 µL of 1X Binding Buffer is added to each tube.

  • The samples are analyzed by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis

Flow cytometry with propidium iodide staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with benzothiazole derivatives

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cells are treated with the test compounds for 24 or 48 hours.

  • The cells are harvested, washed with PBS, and fixed by dropwise addition of cold 70% ethanol while vortexing.

  • The fixed cells are incubated at -20°C for at least 2 hours.

  • The cells are then washed with PBS and resuspended in PI staining solution.

  • After incubation for 30 minutes in the dark at room temperature, the DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in the G0/G1, S, and G2/M phases is determined using appropriate cell cycle analysis software.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • A serial two-fold dilution of the benzothiazole derivatives is prepared in the broth medium in a 96-well plate.

  • Each well is inoculated with a standardized suspension of the microorganism.

  • A positive control (microorganism with no compound) and a negative control (broth with no microorganism) are included.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity.

Materials:

  • Mice (e.g., Swiss albino)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

  • Animals are divided into groups, including a vehicle control group, a positive control group, and groups treated with different doses of the test compounds.

  • The test compounds are administered intraperitoneally (i.p.) or orally (p.o.).

  • After a specific pre-treatment time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 0.2 seconds) is delivered through corneal electrodes.

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • The ED50 value is calculated based on the percentage of protected animals at different doses.

experimental_workflow Synthesis Synthesis of 2-Substituted Benzothiazoles Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization Anticancer Anticancer Activity (MTT, Apoptosis, Cell Cycle) Characterization->Anticancer Antimicrobial Antimicrobial Activity (MIC Determination) Characterization->Antimicrobial Anticonvulsant Anticonvulsant Activity (MES Test) Characterization->Anticonvulsant Data Data Analysis (IC50, MIC, ED50) Anticancer->Data Antimicrobial->Data Anticonvulsant->Data

Caption: General experimental workflow for the evaluation of 2-substituted benzothiazoles.

References

The Core Mechanism of Action of Aminobenzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole (2-ABT) scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique fused ring system and versatile amino group serve as a foundational structure for a diverse array of pharmacologically active compounds.[1][2] Derivatives of 2-aminobenzothiazole have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4][5] This technical guide provides an in-depth exploration of the core mechanisms of action through which these derivatives exert their therapeutic effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Mechanism of Action in Oncology

The most extensively studied therapeutic application of 2-aminobenzothiazole derivatives is in oncology. These compounds target multiple hallmarks of cancer, primarily through the inhibition of critical signaling kinases and the induction of programmed cell death (apoptosis).[1][6][7]

Kinase Inhibition

Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a common driver of cancer.[3] Aminobenzothiazole derivatives have been designed to target several key kinase families.[1][6]

1.1.1. PI3K/Akt/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling network that is frequently hyperactivated in cancer, promoting tumor growth and proliferation.[3][8] Several 2-aminobenzothiazole derivatives act as potent inhibitors of this pathway, targeting key kinases like PI3K and mTOR.[3][8][9] For instance, compound OMS14 showed significant inhibition (65%) of the PI3K isoform PIK3CD/PIK3R1 (p110 δ/p85 α).[8] Another derivative, compound 54 , was identified as a highly potent PI3Kα inhibitor with an IC₅₀ value of 1.03 nM.[6] Inhibition of this pathway blocks downstream signaling, leading to cell cycle arrest and reduced cell survival.[6][10]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts AbtD 2-Aminobenzothiazole Derivatives AbtD->PI3K Inhibition PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes

Inhibition of the PI3K/Akt/mTOR pathway by 2-ABT derivatives.

1.1.2. Tyrosine and Serine/Threonine Kinase Inhibition

Beyond the PI3K pathway, these derivatives inhibit a range of other kinases. This includes receptor tyrosine kinases like VEGFR-2 and EGFR, which are crucial for angiogenesis and cell growth, as well as serine/threonine kinases like CDK2, which regulates the cell cycle.[6][8] For example, compounds 20 and 21 were found to be potent VEGFR-2 inhibitors with IC₅₀ values of 0.15 µM and 0.19 µM, respectively, comparable to the clinical drug sorafenib.[6] Compound 40 demonstrated inhibitory activity against CDK2 (IC₅₀ = 4.29 µM) and potent cytotoxicity against A549, MCF-7, and Hep3B tumor cell lines.[6]

Induction of Apoptosis

A key mechanism for the anticancer activity of 2-aminobenzothiazole derivatives is the induction of apoptosis, or programmed cell death.[11][12]

1.2.1. The Mitochondrial (Intrinsic) Pathway

Many derivatives trigger apoptosis via the intrinsic, or mitochondrial, pathway.[13] This is often characterized by an increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2.[13] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspase enzymes, primarily caspase-9 and the executioner caspase-3, which dismantle the cell.[12][13] The derivative YLT322 was shown to induce apoptosis in HepG2 cells through this exact mechanism, associated with the activation of caspases-9 and -3.[13] Similarly, compound 54 triggered apoptosis by decreasing the levels of antiapoptotic proteins BCL-XL and MCL-1.[6]

Apoptosis_Pathway AbtD 2-Aminobenzothiazole Derivatives Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) AbtD->Bcl2 Inhibits Bax Bax (Pro-apoptotic) AbtD->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito Forms pore CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

The mitochondrial (intrinsic) pathway of apoptosis.
Quantitative Data: Anticancer Activity

The potency of these derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell growth.

Compound IDTarget/MechanismCancer Cell LineCancer TypeIC₅₀ (µM)Reference(s)
OMS5 PI3Kδ InhibitionA549 / MCF-7Lung / Breast22.13 - 39.51[8][14]
OMS14 PI3Kδ InhibitionA549 / MCF-7Lung / Breast34.09 - 61.03[8][14]
Compound 12 EGFR InhibitionMCF-7Breast2.49[6]
Compound 20 VEGFR-2 InhibitionHCT-116 / MCF-7Colon / Breast7.44 - 8.27[6][14]
Compound 21 VEGFR-2 InhibitionHCT-116 / MCF-7Colon / Breast11.21 - 10.34[6][14]
Compound 24 FAK InhibitionA549 / C6Lung / Rat Glioma39.33 / 4.63[6][14]
Compound 40 CDK2 InhibitionMCF-7 / A549Breast / Lung3.17 - 3.55[6]
Compound 17d CytotoxicityHepG2Liver0.41[7]
Compound 18 CytotoxicityHepG2Liver0.53[7]

Mechanism of Action as Antimicrobial Agents

Aminobenzothiazole derivatives exhibit significant activity against a range of pathogenic bacteria and fungi.[4][5] Their mechanisms often involve the inhibition of essential microbial enzymes that are absent in mammals, providing a degree of selective toxicity.[15]

Key antibacterial mechanisms include:

  • Dihydropteroate Synthase (DHPS) Inhibition : Sulfonamide-containing benzothiazoles compete with the natural substrate (PABA) to inhibit DHPS, an enzyme crucial for folic acid synthesis in bacteria.[16]

  • Peptide Deformylase Inhibition : This enzyme is essential for bacterial protein maturation, and its inhibition is a validated antibacterial strategy.[15]

  • DNA Gyrase Inhibition : By targeting this enzyme, the derivatives interfere with bacterial DNA replication and repair.[15]

  • Dihydrofolate Reductase Inhibition : Similar to DHPS, this enzyme is another key component of the folate synthesis pathway.[15]

Quantitative Data: Antimicrobial Activity

Antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Compound ClassTarget EnzymeOrganismMIC (µg/mL)Reference(s)
Isatin-benzothiazole hybrid (41c)Peptide DeformylaseE. coli / P. aeruginosa3.1 / 6.2[15]
Schiff base derivative (46a/46b)Dihydrofolate ReductaseE. coli / P. aeruginosa15.62[15]
Schiff base derivative (59a-d)Dialkylglycine DecarboxylaseK. pneumoniae0.4 - 0.8[15]
Amide derivative (A07)Membrane PerturbationE. coli / S. aureus7.81 / 15.6[17]
Amide derivative (A10)Membrane PerturbationE. coli / P. aeruginosa15.6[17]

Mechanism of Action in Neurodegenerative Diseases

Recent research has highlighted the potential of 2-aminobenzothiazole derivatives in treating neurodegenerative disorders like Alzheimer's disease (AD).[18][19] The strategy often involves designing multi-target-directed ligands that can address the complex pathology of the disease.[20]

The primary mechanisms include:

  • Cholinesterase Inhibition : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy for symptomatic treatment of AD.[18][21]

  • Monoamine Oxidase B (MAO-B) Inhibition : MAO-B is involved in the degradation of neurotransmitters and contributes to oxidative stress in the brain. Its inhibition can be neuroprotective.[19][21]

  • Amyloid-Beta (Aβ) Aggregation Inhibition : Some derivatives have been shown to interfere with the aggregation of Aβ peptides, a key pathological hallmark of AD.[19]

Compound 4f from one study emerged as a potent dual inhibitor of both AChE (IC₅₀ = 23.4 nM) and MAO-B (IC₅₀ = 40.3 nM).[19]

Appendix: Experimental Protocols

A.1. In Vitro Cytotoxicity: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the tetrazolium salt MTT to insoluble purple formazan.[23]

MTT_Workflow Start Start Step1 1. Seed cells in a 96-well plate. (5,000-10,000 cells/well) Start->Step1 Step2 2. Incubate overnight to allow attachment. Step1->Step2 Step3 3. Treat cells with various concentrations of test compound. Step2->Step3 Step4 4. Incubate for desired period (e.g., 24, 48, 72 hours). Step3->Step4 Step5 5. Add MTT solution (e.g., 10-20 µL of 5 mg/mL) to each well. Step4->Step5 Step6 6. Incubate for 2-4 hours at 37°C. (Purple formazan crystals form) Step5->Step6 Step7 7. Add solubilization solution (e.g., DMSO, 100-150 µL) to each well. Step6->Step7 Step8 8. Incubate with shaking to dissolve crystals. Step7->Step8 Step9 9. Measure absorbance at ~570 nm using a microplate reader. Step8->Step9 End End: Calculate IC50 Step9->End

General experimental workflow for the MTT cytotoxicity assay.

Protocol Steps:

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[24][25]

  • Compound Treatment : Prepare serial dilutions of the 2-aminobenzothiazole derivatives. Remove the old medium from the wells and add fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.[24]

  • Incubation : Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified CO₂ incubator.[24]

  • MTT Addition : After incubation, add 10-20 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[24]

  • Formazan Formation : Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[24][26]

  • Solubilization : Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[25]

  • Absorbance Reading : Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[26]

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.[10]

A.2. Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is detected using a luciferase/luciferin reaction, which produces a luminescent signal inversely proportional to kinase activity.[10][27]

Protocol Steps:

  • Reagent Preparation : Prepare the kinase buffer, kinase enzyme solution, substrate/ATP mixture, and test compounds (inhibitors) at desired concentrations.[27][28]

  • Reaction Setup : In a white, opaque 96-well or 384-well plate, add the following to each well:

    • Kinase buffer.

    • Test inhibitor or vehicle control.

    • Kinase enzyme solution.

    • Incubate briefly at room temperature.[27]

  • Initiate Kinase Reaction : Start the reaction by adding the substrate/ATP mixture to each well.[28]

  • Incubation : Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 45-60 minutes).[27]

  • Stop Reaction and Detect ATP : Add a kinase detection reagent (such as ADP-Glo™). This reagent stops the kinase reaction and contains luciferase and luciferin.[10][27]

  • Signal Generation : Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[10]

  • Luminescence Reading : Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.[10]

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[10]

References

Solubility and Stability of 2-(Dimethylamino)benzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of 2-(dimethylamino)benzothiazole in common solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a qualitative solubility profile, general stability considerations for the benzothiazole class of compounds, and detailed experimental protocols to enable researchers to determine these properties for their specific applications.

Solubility Profile

Qualitative Solubility Summary:

  • Aqueous Solubility: Benzothiazole and its derivatives generally exhibit low solubility in water due to their predominantly non-polar structure.[1]

  • Organic Solvents: These compounds are generally soluble in a range of common organic solvents.[1] Based on the behavior of similar compounds, 2-(dimethylamino)benzothiazole is expected to be soluble in solvents such as:

    • Ethanol

    • Methanol

    • Dimethyl sulfoxide (DMSO)

    • Acetone

    • Dichloromethane

    • Ethyl Acetate

    • Toluene

It is crucial for researchers to experimentally determine the precise solubility in their solvent system of interest.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2] The following protocol outlines the standard procedure.

Table 1: Key Parameters for Shake-Flask Solubility Determination

ParameterDescriptionRecommended Value/Condition
Apparatus Vials, constant temperature shaker/incubator, pipette, syringe filters (e.g., 0.45 µm), analytical balance, HPLC or UV-Vis spectrophotometer.-
Solvent Selection A range of common laboratory solvents relevant to the intended application.Water, Ethanol, Methanol, Acetone, DMSO, etc.
Sample Preparation An excess of the solid compound is added to a known volume of the solvent.Ensure undissolved solid remains at equilibrium.
Equilibration Time The time required to reach saturation.Typically 24-72 hours.[3]
Temperature Control Maintained at a constant temperature throughout the experiment.e.g., 25 °C or 37 °C.[3]
Agitation To ensure thorough mixing and facilitate equilibrium.Constant shaking or stirring.
Sample Collection An aliquot of the supernatant is carefully removed after allowing the excess solid to settle.Avoid disturbing the solid phase.[3]
Quantification The concentration of the dissolved compound in the supernatant is determined.HPLC or UV-Vis spectrophotometry are common methods.[2][3]

Workflow for Shake-Flask Solubility Determination

G start Start: Add excess 2-(dimethylamino)benzothiazole to solvent equilibration Equilibrate at constant temperature with agitation (24-72h) start->equilibration settle Allow excess solid to settle equilibration->settle supernatant Withdraw supernatant settle->supernatant filter Filter supernatant to remove undissolved solid supernatant->filter quantify Quantify concentration by HPLC or UV-Vis filter->quantify calculate Calculate solubility quantify->calculate end End: Solubility determined calculate->end

Caption: Workflow for determining solubility using the shake-flask method.

Stability Profile and Degradation Pathways

Specific stability data for 2-(dimethylamino)benzothiazole is not extensively documented. However, studies on the degradation of other benzothiazole derivatives provide insights into potential stability issues. Benzothiazoles can be susceptible to degradation under certain environmental conditions.

For instance, 2-mercaptobenzothiazole, a related compound, is known to undergo biodegradation.[4] The degradation pathways can involve methylation of the thiol group and ring cleavage.[4] Photodegradation is another potential pathway for benzothiazole derivatives, which can lead to the formation of various photoproducts.[5]

Theoretical studies also contribute to understanding the stability of benzothiazole derivatives. The electronic structure, influenced by substituents, can affect the reactivity and stability of the molecule.[6][7]

Experimental Protocol for Stability Assessment

A comprehensive assessment of the chemical stability of 2-(dimethylamino)benzothiazole should evaluate its degradation under various stress conditions.

Table 2: Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersPurpose
Acidic Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60 °C)To assess stability in acidic environments.
Basic Hydrolysis 0.1 M NaOH at elevated temperature (e.g., 60 °C)To evaluate stability in alkaline conditions.
Oxidative Degradation 3% H₂O₂ at room temperatureTo determine susceptibility to oxidation.
Thermal Degradation Heating the solid compound (e.g., at 105 °C)To assess stability at elevated temperatures.
Photostability Exposure to UV and/or visible lightTo evaluate light-induced degradation.

Logical Workflow for Chemical Stability Assessment

G start Start: Prepare solutions of 2-(dimethylamino)benzothiazole stress Expose to stress conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Collect samples at defined time points stress->sampling analysis Analyze samples by stability-indicating HPLC method sampling->analysis degradation Quantify parent compound and identify major degradants analysis->degradation pathway Propose degradation pathways degradation->pathway end End: Stability profile established pathway->end

Caption: Logical workflow for assessing the chemical stability of a compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 2-(dimethylamino)benzothiazole for researchers and drug development professionals. While specific quantitative data is limited, the provided qualitative information and detailed experimental protocols offer a robust framework for determining these critical parameters. The shake-flask method for solubility and a comprehensive forced degradation study for stability are recommended to generate the necessary data for informed decision-making in research and development processes.

References

The Therapeutic Promise of Benzothiazoles: A Technical Guide to Their Anticancer, Antimicrobial, and Neuroprotective Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have shown significant potential in addressing a range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth overview of the current landscape of benzothiazole-based therapeutics, focusing on their anticancer, antimicrobial, and neuroprotective applications. It details the quantitative measures of their efficacy, the experimental protocols for their evaluation, and the signaling pathways through which they exert their effects.

Anticancer Applications of Benzothiazole Compounds

Benzothiazole derivatives have exhibited potent cytotoxic and antiproliferative activities against a wide array of human cancer cell lines.[1] Their mechanisms of action are diverse, often involving the modulation of key signaling pathways implicated in cancer cell growth, survival, and apoptosis.[2][3]

Quantitative Anticancer Activity

The in vitro anticancer efficacy of various benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of selected benzothiazole compounds against different cancer cell lines.

Compound ID/DescriptionCancer Cell LineIC50 ValueReference
Phortress (NSC 710305) Ovarian, Colon, Renal-[4]
DF 203 Various-[4]
Compound 3s --[5]
Compound 4b -Ki = 0.012 µM (H3R)[5]
Compound 4f -IC50 = 23.4 ± 1.1 nM (AChE), 40.3 ± 1.7 nM (MAO-B)[6][7]
Compound 4a -IC50 = 56.3 ± 2.5 nM (AChE)[6]
Compound 4d -IC50 = 89.6 ± 3.2 nM (AChE)[6]
Compound 4g -IC50 = 36.7 ± 1.4 nM (AChE)[6]
Compound 4h -IC50 = 64.9 ± 2.9 nM (AChE)[6]
Compound 4k -IC50 = 102.5 ± 4.8 nM (AChE)[6]
Compound 4m -IC50 = 27.8 ± 1.0 nM (AChE)[6]
Compound 4n -IC50 = 42.1 ± 1.8 nM (AChE)[6]
Benzothiazole-derived compounds Hepatocellular Carcinoma (HepG2)IC50 = 56.98 µM and 59.17 µM[8]
Signaling Pathways in Anticancer Activity

Two of the most well-documented mechanisms through which benzothiazole derivatives exert their anticancer effects are the inhibition of the PI3K/Akt signaling pathway and the induction of the intrinsic (mitochondrial) apoptosis pathway.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers.[2][9] Certain benzothiazole compounds have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[2][9][10]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->Akt Inhibition Intrinsic_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Benzothiazole Benzothiazole Derivative Bax Bax Benzothiazole->Bax Activation Bcl2 Bcl-2 Benzothiazole->Bcl2 Inhibition MOMP Bax->MOMP Pore Formation Bcl2->MOMP Inhibition CytochromeC_cyto Cytochrome c Apaf1 Apaf-1 CytochromeC_cyto->Apaf1 Binding Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis MOMP->CytochromeC_cyto Release CytochromeC_mito Cytochrome c Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Benzothiazole Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Characterization->Antimicrobial Neuroprotective Neuroprotective Screening (e.g., AChE Inhibition) Characterization->Neuroprotective Pathway Signaling Pathway Analysis (e.g., Western Blot) Anticancer->Pathway Active Compounds Apoptosis Apoptosis Assays (e.g., Flow Cytometry) Anticancer->Apoptosis Active Compounds

References

electronic and structural properties of 2-dimethylamino-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic and Structural Properties of 2-Dimethylamino-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a heterocyclic compound of interest in medicinal chemistry and materials science. This document synthesizes theoretical and experimental findings to offer a detailed understanding of its molecular characteristics. Benzothiazole and its derivatives are known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making a thorough understanding of their structure-property relationships crucial for the development of new therapeutic agents.[1][2][3][4][5]

Molecular Structure and Geometry

The structural integrity of 2-dimethylamino-benzothiazole is foundational to its chemical behavior and biological activity. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating its three-dimensional geometry.

The molecule consists of a bicyclic system where a benzene ring is fused to a thiazole ring, with a dimethylamino group substituted at the 2-position.[2] The overall molecule is nearly planar.[6] This planarity facilitates π-π stacking interactions in the solid state, which can influence its material properties.[6]

Geometrical Parameters (Theoretical)

DFT calculations provide precise data on bond lengths, bond angles, and dihedral angles. These parameters are critical for understanding the molecule's conformation and stability. The following table summarizes key geometrical parameters for a benzothiazole derivative, offering insight into the core structure.

ParameterValue (Å or °)
Bond Lengths (Å)
C-S1.76
C-N (thiazole)1.32 - 1.40
C-C (benzene)1.38 - 1.41
C-N (amino)1.37
Bond Angles (°) **
C-S-C88 - 90
C-N-C (thiazole)108 - 110
C-C-C (benzene)118 - 122
C-N-C (amino)118
Dihedral Angles (°) **
Benzene-Thiazole~0 - 5

Note: These are representative values from DFT calculations on benzothiazole derivatives. Actual experimental values may vary slightly.

Electronic Properties

The electronic characteristics of 2-dimethylamino-benzothiazole dictate its reactivity, spectroscopic behavior, and potential for intermolecular interactions. Key electronic properties have been investigated using computational methods.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transition properties of a molecule.[7] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity.[7] A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.[7]

For benzothiazole derivatives, the HOMO-LUMO energy gap is influenced by the nature of the substituents on the benzothiazole ring.[7][8] The dimethylamino group, being an electron-donating group, is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap and affecting the molecule's electronic absorption spectrum.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical reactivity of the molecule. These include ionization potential, electron affinity, chemical potential, hardness, and softness.[7][8]

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2The escaping tendency of electrons.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / ηThe reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = μ2 / 2ηA measure of the electrophilic power of a molecule.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of 2-dimethylamino-benzothiazole. Both experimental and theoretical spectroscopic data contribute to a comprehensive understanding of its structure and electronic transitions.

Vibrational Spectroscopy (FT-IR)

Theoretical calculations of the vibrational spectra of benzothiazole derivatives have been performed to assign the characteristic vibrational modes.[7] Key vibrational frequencies include C-H stretching in the aromatic ring, C-N stretching, and C-S stretching.

Vibrational ModeWavenumber Range (cm-1) (Theoretical)
C-H stretching (aromatic)3000 - 3100
C-H stretching (methyl)2900 - 3000
C=N stretching (thiazole)1500 - 1600
C-N stretching (amino)1300 - 1400
C-S stretching600 - 800
Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and show good agreement with experimental values for related compounds.[7][8]

  • 1H NMR: Protons on the benzothiazole ring typically appear in the aromatic region (7.0-8.5 ppm). The methyl protons of the dimethylamino group would appear as a singlet in the upfield region (around 3.0 ppm).

  • 13C NMR: The carbon atoms of the benzothiazole ring resonate in the range of 110-160 ppm. The methyl carbons would appear at a higher field.

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectra of benzothiazole derivatives have been studied using Time-Dependent Density Functional Theory (TD-DFT).[7] The absorption bands are typically associated with π→π* and n→π* electronic transitions within the molecule. The presence of the electron-donating dimethylamino group is expected to cause a red shift (shift to longer wavelengths) in the absorption maxima compared to unsubstituted benzothiazole.

Experimental Protocols

Synthesis of 2-Dimethylamino-benzothiazole

A common route for the synthesis of 2-aminobenzothiazoles involves the condensation of a 2-aminothiophenol with a suitable reagent. For 2-dimethylamino-benzothiazole, a potential synthetic pathway is the reaction of 2-aminothiophenol with dimethylcyanamide. Subsequent N-alkylation of a 2-aminobenzothiazole can also be employed.

Computational Details

The theoretical data presented in this guide are typically obtained using the following computational methodology:

  • Software: Gaussian 09 or similar quantum chemistry software package.[7]

  • Method: Density Functional Theory (DFT) with a functional such as B3LYP.[7][9]

  • Basis Set: A basis set like 6-311G(d,p) is commonly used for geometry optimization and frequency calculations.[7]

  • Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate solvent effects on the electronic properties.[10]

  • Excited States: Time-Dependent DFT (TD-DFT) is employed for calculating electronic absorption spectra.[7]

Applications in Drug Development

Benzothiazole derivatives are recognized for their broad spectrum of biological activities.[1][2] The 2-amino-benzothiazole scaffold is a key pharmacophore in a number of biologically active compounds. The electronic and structural properties of these molecules are critical for their interaction with biological targets. For instance, the ability to act as a hydrogen bond donor or acceptor, and the overall molecular shape and electronic distribution, can determine the binding affinity to enzymes or receptors. The insights gained from the studies of 2-dimethylamino-benzothiazole can aid in the rational design of new benzothiazole-based drugs with improved efficacy and selectivity.[3][5]

References

Methodological & Application

Laboratory Synthesis Protocol for 2-(Dimethylamino)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a detailed protocol for the laboratory synthesis of 2-(dimethylamino)benzothiazole, a valuable building block in medicinal chemistry and materials science. The described method follows a palladium-catalyzed intramolecular oxidative C-H functionalization pathway, offering an efficient route to the target compound. This protocol is intended for use by trained researchers and scientists in a controlled laboratory setting.

Overview

The synthesis of 2-(dimethylamino)benzothiazole is achieved through a two-step process. The first step involves the preparation of the precursor, N-phenyl-N',N'-dimethylthiourea, from aniline. The second, key step is the palladium-catalyzed intramolecular oxidative cyclization of this thiourea derivative to yield the final product.

Experimental Protocols

Synthesis of N-phenyl-N',N'-dimethylthiourea (Precursor)

A common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate. Alternatively, primary amines can react with carbon disulfide in the presence of a desulfurizing agent. For the synthesis of N-phenyl-N',N'-dimethylthiourea, a straightforward approach is the reaction of phenyl isothiocyanate with dimethylamine.

Materials and Reagents:

  • Phenyl isothiocyanate

  • Dimethylamine (e.g., 40% solution in water or as a gas)

  • Ethanol or another suitable solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve phenyl isothiocyanate (1 equivalent) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add dimethylamine (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-phenyl-N',N'-dimethylthiourea as a solid.

Synthesis of 2-(Dimethylamino)benzothiazole

This step utilizes a palladium-catalyzed intramolecular oxidative C-H functionalization/C-S bond formation.

Materials and Reagents:

  • N-phenyl-N',N'-dimethylthiourea

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI) - as a co-catalyst/oxidant

  • Tetrabutylammonium bromide (TBAB) - as an additive

  • Dimethylformamide (DMF) / Dimethyl sulfoxide (DMSO) (anhydrous) - as solvent

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube, add N-phenyl-N',N'-dimethylthiourea (1 equivalent).

  • Add palladium(II) acetate (e.g., 10 mol%), copper(I) iodide (e.g., 50 mol%), and tetrabutylammonium bromide (e.g., 2 equivalents).

  • Evacuate and backfill the tube with an inert atmosphere (repeat 3 times).

  • Add the anhydrous solvent mixture (e.g., DMF/DMSO 1:1 v/v).

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction for 4-12 hours by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2-(dimethylamino)benzothiazole.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 2-(dimethylamino)benzothiazole via the palladium-catalyzed cyclization. Note: These are representative values and actual results may vary depending on specific reaction conditions and scale.

ParameterValue
Precursor Synthesis
Starting MaterialPhenyl isothiocyanate
ReagentDimethylamine
Typical Yield> 90%
Final Product Synthesis
Starting MaterialN-phenyl-N',N'-dimethylthiourea
CatalystPd(OAc)₂
Reaction Temperature120 °C
Reaction Time4-12 h
Typical YieldGood to excellent (specifics in literature)
Purification MethodColumn Chromatography

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2-(dimethylamino)benzothiazole.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A Phenyl Isothiocyanate + Dimethylamine B Reaction in Ethanol (0°C to RT) A->B C Work-up & Recrystallization B->C D N-phenyl-N',N'- dimethylthiourea C->D E N-phenyl-N',N'- dimethylthiourea D->E Intermediate F Pd(OAc)₂, CuI, TBAB in DMF/DMSO (120°C) E->F G Work-up & Column Chromatography F->G H 2-(Dimethylamino)benzothiazole G->H

Caption: Workflow for the synthesis of 2-(dimethylamino)benzothiazole.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the key chemical transformations and logical relationships in the synthesis.

G cluster_precursor Precursor Formation cluster_cyclization Palladium-Catalyzed Cyclization Aniline Aniline Isothiocyanate Phenyl Isothiocyanate Aniline->Isothiocyanate Step 1a: Reaction with CS₂ or similar Thiourea N-phenyl-N',N'- dimethylthiourea Isothiocyanate->Thiourea Step 1b: Reaction with Dimethylamine Catalysis Intramolecular C-H Activation & C-S Bond Formation Thiourea->Catalysis Step 2: Pd(OAc)₂ Product 2-(Dimethylamino)benzothiazole Catalysis->Product

Caption: Key transformations in the synthesis of 2-(dimethylamino)benzothiazole.

Application of 2-(Dimethylamino)benzothiazole in Organic Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)benzothiazole is a versatile heterocyclic compound that serves as a valuable building block and reagent in a variety of organic synthesis reactions. Its unique electronic properties, stemming from the electron-donating dimethylamino group at the 2-position of the benzothiazole core, render it a useful nucleophile and a precursor for various functionalized derivatives. This document provides detailed application notes and experimental protocols for the use of 2-(dimethylamino)benzothiazole in organic synthesis, with a focus on its role in the formation of new carbon-heteroatom and carbon-carbon bonds. The information presented is intended to guide researchers in leveraging this compound for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science.

Synthesis of 2-(Dimethylamino)benzothiazole

The synthesis of 2-(dialkylamino)benzothiazoles can be achieved through a palladium-catalyzed intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas. This method provides a direct route to the desired product.[1]

General Synthetic Scheme:

Synthesis A N-Aryl-N',N'-dimethylthiourea B 2-(Dimethylamino)benzothiazole A->B Pd(OAc)₂ catalyst

Figure 1: General scheme for the synthesis of 2-(dimethylamino)benzothiazole.

Applications in Organic Synthesis

Nucleophilic Reactions

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes 2-(dimethylamino)benzothiazole a competent nucleophile. It can react with various electrophiles to form new chemical bonds. The reactivity is analogous in some respects to that of 2-(dimethylamino)-1,3-thiazoles, which readily react with electrophiles at the C5 position of the thiazole ring.[2]

Application Note: 2-(Dimethylamino)benzothiazole can be employed as a nucleophile in reactions with alkyl halides, acyl chlorides, and other electrophilic reagents to introduce substituents at the nitrogen atom or potentially at the benzothiazole ring, leading to the formation of quaternary ammonium salts or other functionalized derivatives. These derivatives can serve as intermediates in the synthesis of more complex molecules.

Experimental Protocol: N-Alkylation of 2-(Dimethylamino)benzothiazole (General Procedure)

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(dimethylamino)benzothiazole (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF).

  • Addition of Electrophile: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq.) to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the electrophile.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to afford the corresponding 2-(dimethylamino)benzothiazolium salt.

Reactant 1Reactant 2 (Electrophile)ProductSolventTemperatureTime (h)Yield (%)
2-(Dimethylamino)benzothiazoleMethyl Iodide2-(Dimethylamino)-3-methylbenzothiazolium iodideAcetonitrileReflux4>90
2-(Dimethylamino)benzothiazoleBenzyl Bromide3-Benzyl-2-(dimethylamino)benzothiazolium bromideDMF80 °C685-95
Precursor for Bioactive Molecules and Functional Materials

The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] 2-(Dimethylamino)benzothiazole serves as a readily available starting material for the synthesis of more complex and potentially bioactive compounds. Furthermore, benzothiazole derivatives are utilized in the synthesis of dyes and functional materials due to their unique photophysical properties.[5][6]

Application Note: Through functional group transformations of the dimethylamino group or modifications of the benzothiazole ring, 2-(dimethylamino)benzothiazole can be converted into a variety of derivatives for screening in drug discovery programs. For instance, it can be a precursor for the synthesis of ligands for metal complexes or for the construction of conjugated systems for applications in materials science. One specific example involves the use of a derivative, (E)-2-(benzo[d]thiazole-2-yl)-3-(dimethylamino)acrylonitrile, in the synthesis of a novel benzothiazole-bearing pyrazole moiety.[2]

Experimental Protocol: Synthesis of 4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine [2]

  • Reactants: (E)-2-(benzo[d]thiazole-2-yl)-3-(dimethylamino)acrylonitrile (0.5 g, 2 mmol), hydrazine hydrate (0.25 mL, 5 mmol), potassium hydroxide (0.12 g, 1 mmol).

  • Solvent: Dry dioxane (20 mL).

  • Procedure: The reactants are heated for 2 hours under TLC control.

  • Work-up: The reaction mixture is cooled and added to ice water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol/DMF.

  • Yield: 90%.

Starting MaterialReagentsProductYield (%)
(E)-2-(benzo[d]thiazole-2-yl)-3-(dimethylamino)acrylonitrileHydrazine hydrate, KOH4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine90
Potential as a Directing Group in C-H Functionalization

The nitrogen atom of the dimethylamino group has the potential to act as a directing group in metal-catalyzed C-H activation reactions, facilitating the functionalization of the benzothiazole core at specific positions. While specific examples for 2-(dimethylamino)benzothiazole are not extensively documented, the principle of using amino groups for directed C-H activation is well-established in organic synthesis. This presents an opportunity for methodological development.

Application Note: The dimethylamino group could direct ortho-lithiation or transition-metal-catalyzed C-H functionalization at the C7 position of the benzothiazole ring, providing a regioselective route to substituted benzothiazoles that might be difficult to access through other methods.

Workflow for Investigating Directed C-H Functionalization:

CH_Functionalization A 2-(Dimethylamino)benzothiazole B Organometallic Intermediate (e.g., Lithiated species) A->B Organolithium reagent or Transition metal catalyst D 7-Substituted-2-(dimethylamino)benzothiazole B->D Quenching C Electrophile (e.g., R-X, CO₂, Aldehyde) C->B

References

Application Notes and Protocols for Testing the Anticancer Activity of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup for evaluating the anticancer potential of novel benzothiazole derivatives. The protocols outlined below cover essential in vitro and in vivo assays to determine cytotoxic activity, mechanism of action, and preliminary efficacy.

Introduction

Benzothiazole, a heterocyclic compound, serves as a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent anticancer properties.[1][2][3] These compounds have been shown to target various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways crucial for tumor growth and proliferation.[4][5][6][7] The following protocols provide a standardized framework for the systematic evaluation of new benzothiazole derivatives as potential anticancer agents.

In Vitro Evaluation of Anticancer Activity

The initial assessment of benzothiazole derivatives typically involves a series of in vitro assays to determine their cytotoxic effects and elucidate their mechanism of action at a cellular level.

Cell Viability and Cytotoxicity Assays

The first step is to assess the ability of the benzothiazole derivatives to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxic potency.[8]

2.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8][9]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.[2][10]

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives (e.g., ranging from 0.01 µM to 100 µM) for 24 to 48 hours.[10][11] A vehicle control (e.g., DMSO) should be included.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Discard the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[8]

Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), several assays can be performed.

2.2.1 Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes.

Protocol:

  • Cell Treatment: Treat cells with the benzothiazole compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[8]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[8]

  • Incubation: Incubate the cells in the dark.[8]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[8]

2.2.2 TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl termini of DNA breaks.[12][13][14]

Protocol:

  • Sample Preparation: Fix and permeabilize cells treated with benzothiazole derivatives as described in standard protocols.[14]

  • TUNEL Staining: Incubate the samples with a mixture containing TdT enzyme and fluorescently labeled dUTP, following the kit manufacturer's instructions.[15][16]

  • Analysis: Analyze the samples by fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.[15][16]

Cell Cycle Analysis

To investigate whether the compounds affect cell cycle progression, flow cytometry analysis of DNA content is performed.[17][18]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the benzothiazole derivatives and harvest them as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI) or DAPI, which also contains RNase to prevent staining of RNA.[19]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][19]

Western Blot Analysis for Mechanism of Action

Western blotting is used to detect and quantify specific proteins to understand the molecular pathways affected by the benzothiazole derivatives.[20][21] This can help validate the inhibition of specific signaling pathways like PI3K/AKT, MAPK/ERK, and JAK/STAT.[7][22]

Protocol:

  • Protein Extraction: Treat cells with the benzothiazole derivatives, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[20][23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[23]

  • Gel Electrophoresis: Separate 20-30 µg of protein per sample by SDS-PAGE.[20]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, cleaved caspase-3, Bcl-2, Bax).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[20]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[20]

  • Data Analysis: Quantify band intensities using densitometry software.[20]

In Vivo Efficacy Evaluation

Promising candidates from in vitro studies should be further evaluated in animal models to assess their in vivo antitumor activity. Human tumor xenograft models in immunodeficient mice are commonly used for this purpose.[24][25][26]

Xenograft Mouse Model

Protocol:

  • Cell Preparation: Harvest a human cancer cell line (e.g., the one most sensitive to the derivative in vitro) and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).[24]

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flank of immunodeficient mice (e.g., athymic nude or NOD-SCID mice).[24][25]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[24]

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the benzothiazole derivative (formulated in a suitable vehicle) and a vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).[24]

  • Efficacy Assessment:

    • Measure tumor volume 2-3 times per week using calipers.[24]

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of Benzothiazole Derivatives (IC50 Values in µM)

CompoundMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)
Derivative 12.111.250.393.54
Derivative 2
Derivative 3
Doxorubicin

Data presented are hypothetical examples based on published literature.[8]

Table 2: Apoptosis Induction by Benzothiazole Derivatives in Cancer Cells

Treatment% Early Apoptosis% Late Apoptosis/NecrosisTotal Apoptotic Cells (%)
Vehicle Control
Derivative 1 (IC50)
Derivative 2 (IC50)
Positive Control

Table 3: Cell Cycle Distribution in Cancer Cells Treated with Benzothiazole Derivatives

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control
Derivative 1 (IC50)
Derivative 2 (IC50)
Positive Control

Table 4: Tumor Growth Inhibition in Xenograft Mouse Model

Treatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)
Vehicle Control0
Derivative 1 (X mg/kg)
Positive Control

Visualizations

Diagrams illustrating key experimental workflows and signaling pathways provide a clear visual representation of the experimental design and potential mechanisms of action.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy start Benzothiazole Derivatives cytotoxicity Cell Viability / Cytotoxicity Assay (MTT) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism promising Promising Candidates ic50->promising apoptosis Apoptosis Assays (Annexin V/PI, TUNEL) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle western_blot Western Blot Analysis mechanism->western_blot xenograft Xenograft Mouse Model promising->xenograft efficacy Assess Antitumor Efficacy xenograft->efficacy

Caption: General workflow for the evaluation of benzothiazole derivatives.

pi3k_akt_pathway cluster_downstream Downstream Effects rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt pdk1->akt activates mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival growth Cell Growth mtor->growth benzothiazole Benzothiazole Derivative benzothiazole->inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway benzothiazole Benzothiazole Derivative bax Bax benzothiazole->bax bcl2 Bcl-2 benzothiazole->bcl2 mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c mito->cyto_c release apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 apaf1->cas9 activates cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway modulation.

References

Application Notes and Protocols for Evaluating 2-(dimethylamino)benzothiazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for evaluating the efficacy of 2-(dimethylamino)benzothiazole as a corrosion inhibitor, particularly for mild steel in acidic environments. The methodologies detailed herein are standard electrochemical and surface analysis techniques widely accepted in the field of corrosion science.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic inhibitors is a primary strategy to mitigate corrosion. 2-(dimethylamino)benzothiazole is a heterocyclic compound containing nitrogen and sulfur atoms, as well as an aromatic ring, which are known to be effective functional groups for corrosion inhibition. These features allow the molecule to adsorb onto the metal surface, forming a protective barrier against corrosive agents. This protocol outlines the steps to systematically evaluate its performance.

Experimental Protocols

Materials and Reagents
  • Working Electrode: Mild steel coupons (composition: C=0.079%, P=0.025%, Mn=0.018%, S=0.021%, and rest Fe) with an exposed surface area of 1 cm². The coupons should be polished successively with different grades of emery paper, degreased with acetone, washed with distilled water, and dried.[1]

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) or 1 M Sulfuric Acid (H₂SO₄) solution, prepared by diluting analytical grade acid with distilled water.

  • Inhibitor: 2-(dimethylamino)benzothiazole of high purity. A stock solution is prepared, from which various concentrations (e.g., 50, 100, 150, 200 ppm) are made.

  • Electrochemical Cell: A conventional three-electrode cell consisting of the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[1]

Electrochemical Measurements

Electrochemical experiments are performed using a potentiostat/galvanostat. Prior to each measurement, the working electrode is immersed in the test solution for a stabilization period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to reach a steady state.

This technique is used to determine the corrosion current density (i_corr) and the corrosion potential (E_corr), and to understand the kinetic behavior of the anodic and cathodic reactions.

  • Procedure:

    • After the OCP has stabilized, the potentiodynamic polarization scan is performed by sweeping the potential from approximately -250 mV to +250 mV with respect to the OCP.[2]

    • A slow scan rate, typically 1 mV/s, is used to ensure quasi-stationary conditions.[1]

    • The resulting current is plotted against the applied potential on a logarithmic scale (Tafel plot).

    • The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr).[3]

  • Data Analysis: The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

  • Procedure:

    • EIS measurements are conducted at the OCP.

    • A small amplitude AC signal (e.g., 10 mV) is applied over a frequency range, typically from 100 kHz to 10 mHz.[4]

    • The impedance data is plotted in Nyquist and Bode formats.

  • Data Analysis: The Nyquist plot for a corrosion process typically shows a depressed semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct). The double-layer capacitance (C_dl) can also be determined. The inhibition efficiency (IE%) is calculated as: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Surface Analysis

Surface analysis techniques are employed to visualize the protective film formed by the inhibitor on the metal surface.

  • Procedure:

    • Mild steel coupons are immersed in the corrosive medium with and without the inhibitor for a specified period (e.g., 6 hours).

    • After immersion, the coupons are removed, rinsed with distilled water, dried, and then examined using an SEM.

  • Analysis: The SEM images of the uninhibited steel surface are expected to show significant damage due to corrosion, while the surface of the inhibited steel should appear smoother, indicating the formation of a protective film.[5]

Quantum Chemical Calculations

Computational methods, such as Density Functional Theory (DFT), are used to correlate the molecular structure of the inhibitor with its inhibition efficiency. These calculations provide insights into the electronic properties of the inhibitor molecule.

  • Parameters Calculated:

    • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher E_HOMO values suggest a greater tendency to donate electrons to the metal surface.

    • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.

    • ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher inhibition efficiency.

  • Software: Gaussian 09 or similar quantum chemistry software packages.

Data Presentation

The following tables present representative data for benzothiazole derivatives, which are structurally similar to 2-(dimethylamino)benzothiazole. This data is for illustrative purposes to demonstrate how results should be structured.

Table 1: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with Benzothiazole Derivatives

Inhibitor Concentration (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)Inhibition Efficiency (IE%)
Blank-4801050-
50-49525076.2
100-50515085.7
150-5108092.4
200-5155095.2

Note: Data is illustrative and based on studies of similar benzothiazole derivatives.[5]

Table 2: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with Benzothiazole Derivatives

Inhibitor Concentration (ppm)R_ct (Ω cm²)C_dl (µF/cm²)Inhibition Efficiency (IE%)
Blank50200-
5025010080.0
1005007590.0
1508005093.8
20012004095.8

Note: Data is illustrative and based on studies of similar benzothiazole derivatives.[5]

Table 3: Quantum Chemical Parameters for Benzothiazole Derivatives

MoleculeE_HOMO (eV)E_LUMO (eV)ΔE (eV)
Benzothiazole-6.5-1.25.3
2-aminobenzothiazole-6.2-1.05.2
2-mercaptobenzothiazole-6.0-1.54.5

Note: Data is illustrative and based on theoretical calculations for related compounds.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_electrochem Electrochemical Evaluation cluster_analysis Analysis prep_inhibitor Prepare Inhibitor Solutions prep_cell Assemble Electrochemical Cell prep_inhibitor->prep_cell quantum_chem Quantum Chemical Calculations prep_inhibitor->quantum_chem prep_electrode Prepare Mild Steel Electrode prep_electrode->prep_cell ocp OCP Stabilization prep_cell->ocp pdp Potentiodynamic Polarization (PDP) ocp->pdp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis surface_analysis Surface Analysis (SEM) pdp->surface_analysis eis->surface_analysis

Caption: Experimental workflow for evaluating corrosion inhibitors.

Corrosion Inhibition Mechanism

inhibition_mechanism cluster_metal Metal Surface (e.g., Mild Steel) cluster_solution Corrosive Solution (e.g., HCl) cluster_protection Protection metal Fe protective_film Protective Film Formation inhibitor 2-(dimethylamino)benzothiazole inhibitor->metal Adsorption (N, S atoms) h_plus H+ h_plus->metal Attack cl_minus Cl- cl_minus->metal Attack

Caption: Adsorption mechanism of the inhibitor on the metal surface.

References

analytical techniques for the detection and quantification of 2-dimethylamino-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of analytical methodologies for the detection and quantification of 2-dimethylamino-benzothiazole, a compound of interest in various industrial and environmental matrices. The following protocols are based on established methods for structurally similar benzothiazole derivatives and can be adapted for specific analytical needs.

Introduction

2-Dimethylamino-benzothiazole belongs to the benzothiazole class of compounds, which are utilized in a range of industrial applications, including as vulcanization accelerators in the rubber industry and as intermediates in the synthesis of dyes and pharmaceuticals.[1] Due to their potential environmental presence and biological activity, sensitive and reliable analytical methods are crucial for their monitoring and quantification. The primary analytical techniques for the determination of benzothiazole derivatives are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a sample preparation step such as Solid-Phase Extraction (SPE) to remove matrix interferences and concentrate the analyte.[1][2]

Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of benzothiazole derivatives in complex matrices.[3] It combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.

General Protocol for LC-MS/MS Analysis:

A detailed experimental protocol for the analysis of benzothiazole derivatives, adaptable for 2-dimethylamino-benzothiazole, is presented below.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To isolate and concentrate the analyte from the sample matrix.

  • Materials:

    • SPE cartridges (e.g., Polymeric Reversed-Phase)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or other suitable modifier for pH adjustment)

    • Elution solvent (e.g., Methanol, Acetonitrile)

  • Procedure:

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water (adjusted to a suitable pH with formic acid).

    • Load the aqueous sample (e.g., wastewater, environmental water sample) onto the conditioned cartridge.

    • Wash the cartridge with a small volume of water to remove interfering substances.

    • Elute the analyte with an appropriate volume of elution solvent (e.g., 5 mL of methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Instrumentation: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters (Example):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile or Methanol.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 20 µL.

    • Column Temperature: 30 - 40 °C.

  • MS/MS Parameters (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as 2-dimethylamino-benzothiazole is expected to readily form positive ions.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion > Product Ion Transitions: These would need to be determined by direct infusion of a standard solution of 2-dimethylamino-benzothiazole. For structurally similar compounds like 2-aminobenzothiazole, specific transitions are monitored for quantification and confirmation.

    • Collision Energy: Optimized for the specific MRM transitions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of semi-volatile organic compounds like benzothiazoles.[2]

General Protocol for GC-MS Analysis:

1. Sample Preparation: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)

  • LLE Procedure:

    • Adjust the pH of the aqueous sample.

    • Extract the sample with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

    • Separate the organic layer, dry it (e.g., with anhydrous sodium sulfate), and concentrate it.

  • SPE Procedure: Similar to the one described for LC-MS/MS, but the final extract is solvent-exchanged into a GC-compatible solvent.

2. GC-MS Instrumentation and Conditions:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Parameters (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 - 280 °C.

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 60 °C), holding for a few minutes, then ramping up to a final temperature (e.g., 280-300 °C) to ensure elution of the analyte.[4]

    • Injection Mode: Splitless injection is commonly used for trace analysis.

  • MS Parameters (Example):

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

Quantitative Data Summary

The following table summarizes typical quantitative data for benzothiazole derivatives from various studies. These values can serve as a reference for method development for 2-dimethylamino-benzothiazole.

AnalyteMatrixMethodLimit of Quantification (LOQ)Recovery (%)Reference
2-AminobenzothiazoleWastewaterLC-MS20 ng/L-[1]
Various BenzothiazolesSurface WaterGC-MS/MS0.01 - 2.12 ng/L70 - 130[2]
2-AminobenzothiazoleEnvironmental WaterLC-HRMS-62 - 69[5]
2-MercaptobenzothiazoleHuman UrineHPLC-MS/MS1 µg/L-[6]

Visualizations

Synthesis of 2-Substituted Benzothiazoles

A common synthetic route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various electrophiles.[7]

G cluster_synthesis Synthesis of 2-Substituted Benzothiazoles 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation Electrophile Electrophile Electrophile->Condensation Intermediate Intermediate Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization 2-Substituted_Benzothiazole 2-Substituted Benzothiazole Cyclization->2-Substituted_Benzothiazole

Caption: General synthesis pathway for 2-substituted benzothiazoles.

Analytical Workflow for Benzothiazole Analysis

The following diagram illustrates a typical workflow for the analysis of benzothiazoles in environmental samples.

G cluster_workflow Analytical Workflow for Benzothiazole Analysis Sample_Collection Sample Collection (e.g., Water, Soil) Sample_Preparation Sample Preparation (e.g., SPE, LLE) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Quantification_and_Reporting Quantification and Reporting Data_Processing->Quantification_and_Reporting

Caption: A typical analytical workflow for benzothiazole determination.

References

Application Notes and Protocols for 2-(Dimethylamino)benzothiazole in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)benzothiazole (DMABT) is a heterocyclic compound belonging to the benzothiazole class, a scaffold known for a wide range of pharmacological activities.[1] Derivatives of benzothiazole have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] These compounds have been shown to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[2][3][4][5][6]

This document provides detailed protocols for the preparation of 2-(dimethylamino)benzothiazole stock solutions and their application in common in vitro assays to assess their biological activity.

Preparation of Stock Solutions

The preparation of a stable and accurate stock solution is critical for obtaining reliable and reproducible results in in vitro assays. 2-(Dimethylamino)benzothiazole is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO).[7]

Materials:

  • 2-(Dimethylamino)benzothiazole (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol for 10 mM Stock Solution:

  • Weighing: Accurately weigh a precise amount of 2-(dimethylamino)benzothiazole powder using a calibrated analytical balance. For a 10 mM stock solution, you will need 1.7826 mg of the compound for every 1 mL of DMSO.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube or vial. Add the appropriate volume of cell culture grade DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, DMSO stock solutions are generally stable for several months. However, it is recommended to prepare fresh stock solutions for long-term studies.

Note on Stability: While benzothiazole derivatives are generally stable in DMSO, some related compounds have shown degradation over time at room temperature.[4] Therefore, it is crucial to store stock solutions at -20°C and minimize their exposure to light and ambient temperatures. The stability of 2-(dimethylamino)benzothiazole in specific cell culture media (e.g., DMEM, RPMI-1640) over the course of an experiment should be empirically determined if long incubation times are required.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2][7][8]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • 2-(Dimethylamino)benzothiazole stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO, for solubilizing formazan crystals

  • Microplate reader

Experimental Workflow:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay start Seed Cells in 96-well Plate incubate1 Incubate (24h) start->incubate1 treat Treat with DMABT incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance solubilize->read

Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 2-(dimethylamino)benzothiazole stock solution in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the compound. Include a vehicle control (DMSO at the same final concentration as in the treated wells) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis for Signaling Pathway Modulation

Western blotting can be used to investigate the effect of 2-(dimethylamino)benzothiazole on the expression and phosphorylation status of proteins in a signaling pathway, such as the PI3K/Akt/mTOR pathway.[2][5]

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • 2-(Dimethylamino)benzothiazole stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-(dimethylamino)benzothiazole at the desired concentration for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

Data Presentation

The following table summarizes the cytotoxic activity of various benzothiazole derivatives in different cancer cell lines, as reported in the literature. This data can serve as a reference for expected potency.

Compound ClassCell LineIC₅₀ (µM)Reference
Thiazoline-Tetralin DerivativesMCF-769.2 - >100[8]
Thiazoline-Tetralin DerivativesA54980.3 - >100[8]
Galaxamide AnaloguesMCF-71.65 ± 0.30[9]
Galaxamide AnaloguesA549Not specified[9]
Arylidene-Hydrazinyl-ThiazoleHeLaNot specified[10]
Arylidene-Hydrazinyl-ThiazoleMDA-MB-231Not specified[10]
Benzothiazole-PI3K/mTOR inhibitorA549Potent inhibition[3]
Benzothiazole-PI3K/mTOR inhibitorU-87 MGTumor growth inhibition[3]
Benzothiazole-PI3K/mTOR inhibitorHCT116Tumor growth inhibition[3]
Benzothiazole Derivative (PB11)U87< 0.05
Benzothiazole Derivative (PB11)HeLa< 0.05

Signaling Pathway

Several benzothiazole derivatives have been shown to exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway.[2][3][4][6] This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[] The diagram below illustrates the proposed mechanism of action for a benzothiazole derivative, PB11, which induces apoptosis by suppressing the PI3K/Akt pathway.[2][5]

G cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits DMABT 2-(dimethylamino)benzothiazole DMABT->PI3K Inhibits DMABT->Akt Inhibits

Proposed PI3K/Akt/mTOR signaling pathway modulation by 2-(dimethylamino)benzothiazole.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the initial in vitro evaluation of 2-(dimethylamino)benzothiazole. The provided methodologies for stock solution preparation and cell-based assays, along with the summarized data and a proposed signaling pathway, will aid researchers in systematically investigating the biological effects of this compound. It is recommended that researchers validate these protocols for their specific experimental systems and further explore the detailed molecular mechanisms of action of 2-(dimethylamino)benzothiazole.

References

Application Notes and Protocols: 2-Substituted Benzothiazoles in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-substituted benzothiazoles as a promising scaffold in the discovery of novel antimicrobial agents. The following sections detail the synthesis, antimicrobial activities, and experimental protocols for the evaluation of these compounds.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] Among these, 2-substituted benzothiazoles have shown significant potential as antimicrobial agents, with demonstrated activity against a broad spectrum of bacteria and fungi.[3][4] The versatility of the C-2 position allows for a wide range of chemical modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties.[5][6] This has led to the development of numerous derivatives with potent antibacterial and antifungal properties, some of which have shown efficacy against drug-resistant strains.[7][8]

Data Presentation: Antimicrobial Activity of 2-Substituted Benzothiazoles

The antimicrobial efficacy of various 2-substituted benzothiazole derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm, has been compiled from multiple studies to facilitate comparison.

Antibacterial Activity
Compound IDGram-Positive BacteriaMIC (µg/mL)Zone of Inhibition (mm)Gram-Negative BacteriaMIC (µg/mL)Zone of Inhibition (mm)Reference(s)
3e Staphylococcus aureus, Enterococcus faecalis3.12-Salmonella typhi, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa3.12-[7]
B4 -1.1-1.517.1-18.5-1.1-1.517.1-18.5[9]
46a/46b ---E. coli, P. aeruginosa15.62-[10]
72b/72c S. aureus6.25-E. coli6.25-[10]
149 E. faecalis8----[10]
16c S. aureus0.025 mM40.3 ± 0.6---[11]
6g, 6k, 6f Moderate activity--Moderate activity--

Note: "-" indicates data not available in the cited source. MIC values may be reported in different units (e.g., µM) in the original literature; conversions have been made where possible for consistency.

Antifungal Activity
Compound IDFungal StrainMIC (µg/mL)Reference(s)
3n Candida tropicalis, Candida albicans, Candida krusei, Cryptococcus neoformans, Aspergillus niger, Aspergillus fumigatus1.56-12.5[7]
3aj, 3ba Botrytis cinerea, Fusarium oxysporumBetter than Captan[12]
3ac, 3al Botrytis cinerea, Fusarium oxysporum, Aspergillus spp.-[12]
4f, 4k Aspergillus fumigatus, Aspergillus ustus-[13]

Note: "-" indicates data not available in the cited source. Some studies report qualitative comparisons to standards like Captan.

Experimental Protocols

Detailed methodologies for key experiments involved in the synthesis and antimicrobial evaluation of 2-substituted benzothiazoles are provided below.

Protocol 1: General Synthesis of 2-Substituted Benzothiazoles via Condensation

This protocol describes a common method for synthesizing 2-substituted benzothiazoles from 2-aminothiophenol and various carboxylic acids or their derivatives.[1][5]

Materials:

  • 2-aminothiophenol

  • Substituted carboxylic acid, acyl chloride, or aldehyde

  • Catalyst (e.g., polyphosphoric acid (PPA), Amberlite IR-120 resin)[1]

  • Solvent (e.g., ethanol, dimethylformamide (DMF))

  • Sodium bicarbonate solution

  • Crushed ice

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in the appropriate solvent.

  • Add the substituted carboxylic acid, acyl chloride, or aldehyde (1-1.2 equivalents).

  • Add the catalyst (e.g., a catalytic amount of PPA or a suitable amount of resin).

  • Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • Neutralize the solution with sodium bicarbonate solution until a precipitate forms.

  • Filter the solid precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzothiazole.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antibacterial Activity Assessment by Disc Diffusion Method

This protocol outlines the Kirby-Bauer disc diffusion method for determining the antibacterial susceptibility of the synthesized compounds.[14]

Materials:

  • Synthesized 2-substituted benzothiazole compounds

  • Standard antibiotic discs (e.g., Ciprofloxacin, Ampicillin) as positive controls

  • Solvent (e.g., Dimethyl sulfoxide (DMSO)) as a negative control

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm diameter)

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized compound (e.g., 100 µg/mL) in DMSO.

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a nutrient agar plate to create a lawn.

  • Impregnate sterile filter paper discs with a known concentration of the test compounds.

  • Place the impregnated discs, along with standard antibiotic discs and a DMSO-only disc, onto the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol describes the broth microdilution method for quantifying the minimum concentration of a compound that inhibits visible microbial growth.[7][9]

Materials:

  • Synthesized 2-substituted benzothiazole compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Resazurin dye (optional, as a viability indicator)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent.

  • In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized microbial inoculum and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at an appropriate temperature and duration for fungi.

  • Determine the MIC visually as the lowest concentration of the compound that completely inhibits visible growth.

  • Alternatively, add a viability indicator like resazurin and measure the absorbance or fluorescence to determine the MIC.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the development of 2-substituted benzothiazoles as antimicrobial agents.

antimicrobial_drug_development_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation start Design of 2-Substituted Benzothiazoles synthesis Chemical Synthesis start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screening Primary Screening (e.g., Disc Diffusion) characterization->primary_screening Pure Compounds secondary_screening Secondary Screening (MIC Determination) primary_screening->secondary_screening sar_studies Structure-Activity Relationship (SAR) Studies secondary_screening->sar_studies moa Mechanism of Action Studies secondary_screening->moa toxicity Cytotoxicity Assays secondary_screening->toxicity lead_optimization Lead Optimization sar_studies->lead_optimization moa->lead_optimization lead_optimization->synthesis Iterative Design

Caption: Workflow for the development of 2-substituted benzothiazole antimicrobial agents.

structure_activity_relationship cluster_substituents Substituents at C-2 Position benzothiazole Benzothiazole Scaffold electron_withdrawing Electron-Withdrawing Groups (e.g., -NO2, Halogens) electron_donating Electron-Donating Groups (e.g., -OCH3, -CH3) heterocyclic_rings Heterocyclic Rings (e.g., Oxadiazole, Pyrazole) lipophilic_groups Lipophilic Groups activity Antimicrobial Activity electron_withdrawing->activity Often enhances activity electron_donating->activity Variable effects heterocyclic_rings->activity Can increase potency lipophilic_groups->activity Influences cell permeability

Caption: Key structure-activity relationships for 2-substituted benzothiazoles.

potential_mechanisms_of_action cluster_targets Potential Cellular Targets compound 2-Substituted Benzothiazole dna_gyrase DNA Gyrase Inhibition compound->dna_gyrase murb MurB Enzyme Inhibition compound->murb dhps Dihydropteroate Synthase (DHPS) Inhibition compound->dhps methionyl_trna Methionyl-tRNA Synthetase Inhibition compound->methionyl_trna cell_membrane Cell Membrane Disruption compound->cell_membrane outcome Inhibition of Bacterial/Fungal Growth dna_gyrase->outcome Blocks DNA replication murb->outcome Inhibits cell wall synthesis dhps->outcome Blocks folate synthesis methionyl_trna->outcome Inhibits protein synthesis cell_membrane->outcome Causes leakage of cellular contents

Caption: Potential mechanisms of antimicrobial action for 2-substituted benzothiazoles.

References

Application Notes and Protocols for the Synthesis of Novel Hybrid Molecules Containing Benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of contemporary methods for synthesizing novel hybrid molecules incorporating the benzothiazole scaffold. Benzothiazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document outlines key synthetic strategies, provides detailed experimental protocols for the synthesis of prominent hybrid molecules, and presents quantitative data to facilitate the selection of appropriate methodologies.

Synthetic Strategies Overview

The synthesis of benzothiazole hybrid molecules typically involves the construction of the core benzothiazole ring followed by its conjugation with other pharmacologically active moieties. The most common and versatile approach for forming the benzothiazole nucleus is the condensation reaction of 2-aminothiophenol with various electrophilic partners.

Key Synthetic Approaches:

  • Amide Bond Formation: Coupling of an appropriate amine-containing benzothiazole derivative with a carboxylic acid, often activated with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), is a widely used method for creating amide-linked hybrids.

  • Thiazole Ring Formation: Hybrid molecules containing a thiazole ring linked to the benzothiazole core can be synthesized through reactions involving α-haloketones or phenacyl bromides with a thioamide precursor.

  • Urea Linkage Synthesis: The formation of a urea linkage is another effective strategy for creating hybrid molecules. This is typically achieved by reacting an amino-benzothiazole derivative with an isocyanate or by using a coupling agent like 1,1'-carbonyldiimidazole (CDI).

  • Multi-component Reactions: One-pot multi-component reactions offer an efficient and atom-economical approach to synthesize complex benzothiazole hybrids.

  • Modern Synthetic Methods: Techniques such as microwave irradiation and ultrasound-assisted synthesis have been employed to accelerate reaction times and improve yields.[1]

Experimental Protocols and Data

This section provides detailed protocols for the synthesis of three classes of benzothiazole hybrid molecules: Benzothiazole-Profen, Benzothiazole-Thiazole, and Benzothiazole-Urea-Quinoline hybrids.

Synthesis of Benzothiazole-Profen Hybrid Amides

These hybrids combine the anti-inflammatory properties of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class with the benzothiazole moiety.

Experimental Protocol: DCC-Mediated Amide Coupling [2]

  • Reaction Scheme:

    • 2-Aminobenzothiazole is coupled with a profen (e.g., ibuprofen, ketoprofen) using DCC as a coupling agent in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Materials:

    • 2-Aminobenzothiazole (1.0 eq)

    • Profen (e.g., Ketoprofen) (1.0 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the profen in the chosen solvent in a round-bottom flask.

    • Add 2-aminobenzothiazole to the solution.

    • Cool the mixture in an ice bath and add DCC portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Benzothiazole-Profen Hybrids Synthesis [2][3]

Hybrid CompoundProfen UsedSolventYield (%)
3a IbuprofenDCM71
3b KetoprofenDCM76
3c NaproxenDCM74
3d CarprofenDCE92
3e FlurbiprofenDCM85
Synthesis of Benzothiazole-Thiazole Hybrids

These hybrids integrate two bioactive heterocyclic scaffolds, benzothiazole and thiazole, into a single molecule, often exhibiting broad-spectrum antimicrobial activity.[4]

Experimental Protocol: Hantzsch Thiazole Synthesis [4]

  • Reaction Scheme:

    • A thioamide-containing benzothiazole derivative is condensed with a substituted phenacyl bromide in ethanol under reflux to form the thiazole ring.

  • Materials:

    • 2-(Benzo[d]thiazol-2-ylthio)ethanethioamide (1.0 eq)

    • Substituted Phenacyl Bromide (e.g., 4-nitrophenacyl bromide) (1.1 eq)

    • Ethanol

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the thioamide intermediate in ethanol in a round-bottom flask.

    • Add the substituted phenacyl bromide to the solution.

    • Reflux the reaction mixture for 3 hours, monitoring by TLC.

    • After cooling, the precipitate is filtered, washed with cold ethanol.

    • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data for Benzothiazole-Thiazole Hybrids Synthesis [4]

Hybrid CompoundPhenacyl Bromide SubstituentYield (%)
4a H85
4b 4-NO₂90
4c 4-Cl82
4d 4-Br80
4e 4-CH₃78
4f 4-OCH₃75
Synthesis of Benzothiazole-Urea-Quinoline Hybrids

These complex hybrids are designed as potential antitubercular agents, combining three key pharmacophores.[5]

Experimental Protocol: Amidation Coupling [5]

  • Reaction Scheme:

    • A 4-aminoquinoline diamine intermediate is coupled with a benzothiazole-1H-imidazol-1-carboxamide intermediate.

  • Materials:

    • 4-Aminoquinoline diamine intermediate (1.0 eq)

    • Benzothiazole-1H-imidazol-1-carboxamide intermediate (1.0 eq)

    • Dry Dichloromethane (DCM)

  • Procedure:

    • The synthesis is a multi-step process. The final coupling step involves reacting the 4-aminoquinoline diamine with the benzothiazole-1H-imidazol-1-carboxamide.

    • The reaction is typically carried out in a dry solvent like DCM.

    • The specific reaction conditions (temperature, time) may vary depending on the substrates.

    • Purification is generally achieved through chromatographic techniques.

Quantitative Data for Benzothiazole-Urea-Quinoline Hybrids Synthesis [5]

Hybrid CompoundYield (%)
6a-y (series) 74-97

Signaling Pathways and Experimental Workflows

The biological activity of these hybrid molecules is often attributed to their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows.

Anticancer Mechanism of Benzothiazole Hybrids

Several benzothiazole hybrids exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

anticancer_pathway BT_Hybrid Benzothiazole Hybrid VEGFR2 VEGFR-2 BT_Hybrid->VEGFR2 Inhibition Apoptosis Apoptosis BT_Hybrid->Apoptosis Induces AKT AKT VEGFR2->AKT ERK ERK VEGFR2->ERK Proliferation Cell Proliferation AKT->Proliferation Promotes ERK->Proliferation Promotes

Caption: Inhibition of VEGFR-2 signaling by benzothiazole hybrids.

Some benzothiazole hybrids have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1][6] This inhibition can block downstream signaling through pathways like AKT and ERK, ultimately leading to decreased cell proliferation and induction of apoptosis.[7]

Anti-inflammatory Mechanism of Benzothiazole Hybrids

The anti-inflammatory effects of certain benzothiazole derivatives are mediated through the inhibition of the NF-κB signaling pathway.

antiinflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Inflammatory_Stimuli->NFkB Activates BT_Hybrid Benzothiazole Hybrid BT_Hybrid->NFkB Inhibition COX2 COX-2 NFkB->COX2 Induces iNOS iNOS NFkB->iNOS Induces Inflammation Inflammation COX2->Inflammation iNOS->Inflammation

Caption: Inhibition of the NF-κB inflammatory pathway.

Inflammatory stimuli activate the transcription factor NF-κB, which in turn induces the expression of pro-inflammatory enzymes like COX-2 and iNOS.[8] Benzothiazole hybrids can inhibit NF-κB activation, thereby reducing the inflammatory response.[8][9]

Antimicrobial Mechanism of Action

Benzothiazole-thiazole hybrids often exert their antimicrobial effects by targeting essential bacterial enzymes.

antimicrobial_workflow BT_Thiazole_Hybrid Benzothiazole-Thiazole Hybrid DNA_Gyrase Bacterial DNA Gyrase BT_Thiazole_Hybrid->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Leads to synthetic_workflow Start Starting Materials (e.g., 2-Aminothiophenol) Synthesis Synthesis of Benzothiazole Core/Intermediate Start->Synthesis Coupling Coupling with Pharmacophore Synthesis->Coupling Purification Purification (Chromatography, Recrystallization) Coupling->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Evaluation (Anticancer, Antimicrobial, etc.) Characterization->Bioassay Lead Lead Compound Identification Bioassay->Lead

References

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 2-substituted benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-substituted benzothiazoles.

Troubleshooting Guide

This guide addresses specific issues that can lead to suboptimal results during the synthesis of 2-substituted benzothiazoles, offering potential causes and solutions in a direct question-and-answer format.

Q1: My final yield is low when synthesizing from 2-aminothiophenol and an aldehyde/ketone. What are the potential causes and how can I improve it?

Low yields are a common challenge and can stem from several factors related to reaction conditions, substrate reactivity, and the cyclization/oxidation process.[1]

  • Potential Cause: Incomplete Reaction.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider gradually increasing the reaction duration or temperature.[1][2] For certain substrates, switching to a more effective solvent or catalytic system may be necessary.[1]

  • Potential Cause: Inefficient Cyclization and Oxidation.

    • Solution: The final step involves cyclization to a benzothiazoline intermediate, followed by oxidation to the aromatic benzothiazole.[1] Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient if the reaction is open to the air. In other cases, adding an explicit oxidizing agent like hydrogen peroxide (H₂O₂), often with an acid like HCl, is highly effective.[1][3] Dimethyl sulfoxide (DMSO) can also serve as both the solvent and the oxidant.[1][4]

  • Potential Cause: Suboptimal Reaction Conditions.

    • Solution: Systematically optimize the reaction parameters. Key variables include the choice of solvent (e.g., ethanol, DMSO, or solvent-free conditions), catalyst (e.g., zeolites, ZnO nanoparticles, H₂O₂/HCl), and temperature, which can range from room temperature to reflux depending on the specific reactants.[1] Microwave irradiation is a modern approach that can dramatically reduce reaction times and improve yields.[1][3]

  • Potential Cause: Low Substrate Reactivity.

    • Solution: The nature of the aldehyde or ketone is critical. Aromatic aldehydes, especially those with electron-withdrawing groups, are generally more reactive and give higher yields than aliphatic aldehydes.[1][3] If using ketones, the reaction may require harsher conditions, specific catalysts like CuBr₂, and longer reaction times.[3][5]

Q2: I am observing significant byproduct formation. How can I identify and minimize these side reactions?

Byproduct formation consumes starting materials and complicates purification.

  • Potential Cause: Side Reactions from Harsh Conditions.

    • Solution: High temperatures or highly acidic conditions can promote undesired side reactions such as sulfonation or halogenation of the aromatic rings.[2] Maintain the reaction temperature within the optimal range and avoid excessive heating. If using strong acids, ensure the concentration is appropriate.

  • Potential Cause: Unreacted Starting Materials.

    • Solution: Incomplete conversion results in starting materials contaminating the final product. Optimize reaction conditions (time, temperature, catalyst) and monitor the reaction to completion using TLC to ensure full consumption of the limiting reagent.[2]

Q3: The color of my final product is off-white, yellow, or brown, indicating impurities. How can I improve the purity and color?

  • Solution: Recrystallization. Dissolve the crude product in a suitable hot solvent (e.g., ethanol) and allow it to cool slowly to form pure crystals, leaving impurities in the solvent.[2]

  • Solution: Activated Carbon Treatment. For colored impurities, add a small amount of activated carbon (e.g., Norit) to the hot solution of the crude product, filter the suspension while hot to remove the carbon and adsorbed impurities, and then allow the filtrate to crystallize.[2]

  • Solution: Regeneration from Salt. The product can sometimes be purified by forming its hydrochloride salt, isolating it, and then regenerating the free base to remove residual color.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 2-substituted benzothiazoles? The most prevalent method involves the condensation of 2-aminothiophenol with various carbonyl compounds, such as aldehydes, ketones, carboxylic acids, or acyl halides.[3][6] Other routes include the intramolecular cyclization of N-arylthioureas or thiobenzanilides.[7][8]

Q2: What is the role of the catalyst in this synthesis? Catalysts are crucial for improving reaction rates and yields. They can facilitate key steps like condensation and oxidation. A wide variety of catalysts have been developed, including Brønsted acids (HCl), Lewis acids (FeCl₃, Ni(II) salts), metal catalysts (Pd, Cu, Ru), and green catalysts like zeolites or enzymes.[1][7][8][9] Some modern protocols are catalyst-free, relying on conditions like microwave irradiation or visible light.[3][9]

Q3: Can I use "green" or environmentally friendly methods for this synthesis? Yes, several green chemistry approaches have been developed. These include using water as a solvent, employing reusable heterogeneous catalysts, running reactions under solvent-free conditions, and utilizing energy sources like microwave or ultrasound irradiation to reduce reaction times and energy consumption.[3][6][9] The H₂O₂/HCl system is considered an eco-friendly catalytic method.[3][9]

Q4: Is microwave-assisted synthesis effective for 2-substituted benzothiazoles? Microwave-assisted synthesis is highly effective, often leading to significantly shorter reaction times (minutes instead of hours), higher yields, and cleaner reaction profiles compared to conventional heating methods.[3][9]

Q5: Are there any safety hazards I should be aware of? Yes, the synthesis can involve hazardous materials. 2-aminothiophenol has an unpleasant odor and is toxic. Many solvents are flammable, and reagents like strong acids or oxidants can be corrosive. Always conduct the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheet (SDS) for all chemicals used.[2]

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate a general workflow for optimizing reaction conditions and a logical approach to troubleshooting low product yields.

G General Workflow for Reaction Optimization A 1. Define Scope (Substrates, Reagents) B 2. Initial Condition Screening (Solvent, Catalyst, Temp.) A->B C 3. Monitor Reaction (TLC, LC-MS) B->C D Acceptable Yield? C->D E 4. Parameter Optimization (Concentration, Time, Stoichiometry) D->E No F 5. Work-up & Purification (Extraction, Chromatography) D->F Yes E->B G 6. Characterization (NMR, MS, m.p.) F->G

Caption: General workflow for optimizing the synthesis of 2-substituted benzothiazoles.

G Troubleshooting Logic for Low Yield A Problem: Low Yield Observed B Check TLC for Starting Material A->B C Incomplete Reaction B->C Yes E Check for Byproducts (TLC/NMR) B->E No D Increase Time / Temp Optimize Catalyst C->D F Side Reactions Occurring E->F Yes H Check Oxidation Step E->H No G Use Milder Conditions Purify Reagents F->G I Inefficient Oxidation H->I Suspected J Add Oxidant (e.g., H2O2) Ensure Air Access I->J

Caption: Decision tree for troubleshooting low yields in benzothiazole synthesis.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reaction conditions for the synthesis of 2-substituted benzothiazoles via the common route of condensing 2-aminothiophenol with aromatic aldehydes.

Catalyst / Reagent SystemSolventTemperatureTimeYield (%)Reference
H₂O₂ / HClEthanolRoom Temp.45-60 min85-94%[3]
L-prolineSolvent-free80 °C (MW)15 min59-92%[3]
Amberlite IR120 resinSolvent-free85 °C (MW)5-10 min88-95%[3]
Ag₂OSolvent-freeMW Irradiation4-8 min92-98%[3]
SnP₂O₇Solvent-free80 °C8-35 min87-95%[9]
None (Visible Light)EthanolRoom Temp.6-12 h34-94%[3]
NoneDMSO140 °C22 h~90%[4]
CuBr₂ (with ketones)EthanolReflux8 h62-≥70%[3]

Experimental Protocols

Below are detailed methodologies for two distinct and effective synthetic procedures.

Protocol 1: Green Synthesis using H₂O₂/HCl at Room Temperature

This protocol is adapted from a highly efficient and environmentally benign method.[1][3]

Materials:

  • 2-Aminothiophenol (1.0 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • 30% Hydrogen peroxide (H₂O₂) (approx. 6.0 mmol)

  • Concentrated Hydrochloric acid (HCl) (approx. 3.0 mmol)

  • Ethanol

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in an appropriate amount of ethanol.

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol).

  • Following the H₂O₂ addition, add concentrated hydrochloric acid (HCl) (approx. 3.0 mmol) dropwise to the mixture.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[1][3]

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

  • Isolation: A solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold water or a cold ethanol/water mixture and dry it. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Synthesis using a Resin Catalyst

This protocol is based on a rapid, solvent-free method utilizing microwave irradiation.[3]

Materials:

  • 2-Aminothiophenol

  • Aromatic or heteroaryl aldehyde

  • Amberlite IR120 resin (catalytic amount)

  • Microwave reactor vial

Procedure:

  • Reaction Setup: In a microwave reactor vial, add 2-aminothiophenol, the desired aldehyde, and a catalytic amount of Amberlite IR120 resin. No solvent is required.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 85 °C) for a short duration (typically 5-10 minutes).[3]

  • Reaction Monitoring: The reaction often goes to completion within the specified time. Progress can be confirmed by TLC analysis of a small aliquot (dissolved in a suitable solvent like ethyl acetate).

  • Work-up and Isolation: After cooling, add a solvent such as ethyl acetate to the vial to dissolve the product.

  • Purification: Filter the mixture to remove the solid resin catalyst. The resin can often be washed with additional solvent, dried, and reused. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization if needed.

References

common side products in 2-aminobenzothiazole synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-aminobenzothiazole. The focus is on identifying, minimizing, and avoiding common side products to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-aminobenzothiazole?

A1: The most prevalent laboratory and industrial methods for synthesizing 2-aminobenzothiazoles include the Hugershoff reaction, which involves the oxidative cyclization of arylthioureas, and the Jacobsen synthesis, a one-pot reaction of an aniline, a thiocyanate salt, and a halogen.[1] More contemporary methods may utilize metal catalysts (e.g., Ru, Pd, Cu) for the intramolecular oxidative cyclization of N-arylthioureas, often providing milder reaction conditions.[2]

Q2: What are the primary challenges and common side products encountered during the synthesis of 2-aminobenzothiazole from aniline and thiocyanate?

A2: Researchers often face challenges such as low yields, the formation of unwanted side products, and difficulties in purification. The most common side products include:

  • Regioisomers: When using meta-substituted anilines, a mixture of 5- and 7-substituted 2-aminobenzothiazoles can be formed.[1]

  • Aromatic Bromination: Excess bromine or other halogenating agents can lead to the bromination of the aromatic ring of the aniline starting material or the 2-aminobenzothiazole product.[1]

  • Para-thiocyanation: A significant side reaction, especially with anilines that are unsubstituted at the para-position, is the thiocyanation at the para-position of the aniline ring.[1][3]

  • Polymeric Byproducts: Under strong oxidizing conditions or at high temperatures, aniline and its derivatives can polymerize, leading to the formation of dark, insoluble materials often referred to as "aniline black".

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-aminobenzothiazole and provides actionable solutions.

Issue 1: Formation of a mixture of regioisomers (5- and 7-substituted products).

  • Root Cause: The use of a meta-substituted aniline as a starting material can lead to cyclization at two different positions, resulting in a mixture of 5- and 7-substituted 2-aminobenzothiazoles.[1] The ratio of these isomers is influenced by the steric and electronic properties of the substituent.

  • Solutions:

    • Strategic Selection of Starting Material: If a specific regioisomer is desired, it is best to start with an aniline that is appropriately substituted to direct the cyclization to the desired position.

    • Chromatographic Separation: If a mixture is formed, the isomers can often be separated by column chromatography.[4]

    • Influence of Substituents: The steric bulk of the meta-substituent can significantly influence the product ratio. For example, using 3-bromoaniline results in an almost 1:1 mixture of the 5- and 7-bromo isomers, whereas the bulkier 3-phenylaniline yields a mixture highly enriched in the 5-phenyl isomer (approximately 95:5 ratio).[4]

Issue 2: Presence of brominated aromatic side products.

  • Root Cause: This issue arises from the reaction of excess bromine with the electron-rich aromatic ring of the aniline or the product.

  • Solutions:

    • Controlled Addition of Bromine: Add the bromine solution dropwise to the reaction mixture, preferably at a low temperature (e.g., below 10°C), to maintain a low concentration of free bromine.[2]

    • Stoichiometric Control: Use a precise stoichiometric amount of the halogenating agent to avoid excess that can lead to side reactions.[1]

    • Milder Brominating Agents: Consider using a milder brominating agent such as N-bromosuccinimide (NBS) instead of liquid bromine to improve selectivity.[4]

Issue 3: Significant formation of the para-thiocyanated aniline byproduct.

  • Root Cause: This is a competing electrophilic substitution reaction that is particularly favorable when the para-position of the aniline is unsubstituted.[3]

  • Solutions:

    • Use of Para-Substituted Anilines: The most effective way to avoid this side product is to use an aniline that is already substituted at the para-position.[2]

    • Two-Step Hugershoff Reaction: A two-step approach, where the arylthiourea is first synthesized and isolated before cyclization (the Hugershoff reaction), can offer better control and minimize para-thiocyanation.[1]

Issue 4: The reaction mixture turns dark brown or black, resulting in a low yield.

  • Root Cause: The dark coloration is often due to the formation of polymeric oxidation products of aniline or the product itself, which is promoted by high temperatures and excess oxidant.

  • Solutions:

    • Temperature Control: Maintain a low reaction temperature, especially during the addition of the oxidizing agent.[2]

    • Optimize Oxidant Amount: Use the minimum effective amount of the oxidizing agent to prevent over-oxidation.[2]

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.[2]

Quantitative Data on Side Product Formation

The following table summarizes data on the formation of regioisomers in the synthesis of 2-aminobenzothiazoles from meta-substituted anilines.

3-Substituted AnilineRatio of 5-substituted to 7-substituted IsomerReference
3-BromoanilineApproximately 1:1[4]
3-PhenylanilineApproximately 95:5[4]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2-Amino-6-chlorobenzothiazole (Hugershoff Reaction)

This protocol is adapted from a high-yield industrial synthesis and focuses on minimizing side products.[3]

Materials:

  • p-Chlorophenylthiourea

  • 98% Sulfuric acid

  • 48% aqueous Hydrobromic acid (HBr)

  • Methanol

  • Acetone

Procedure:

  • Dissolve p-chlorophenylthiourea (0.5 mol) in 150 ml of 98% sulfuric acid.

  • While maintaining the temperature at 45-50°C, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes.

  • After the addition is complete, maintain the mixture at 45-50°C for an additional 1.5 hours.

  • Increase the temperature to 65-70°C and hold for 6 hours.

  • Cool the reaction mixture and add 250 ml of methanol with rapid stirring. The temperature will rise to approximately 70°C.

  • Cool the mixture again and filter the precipitated product.

  • Wash the collected solid with three 150 ml portions of acetone.

  • Dry the final product. This method has been reported to yield approximately 92% of 2-amino-6-chlorobenzothiazole.[3]

Protocol 2: Regioselective Synthesis of 5- and 7-Substituted 2-Aminobenzothiazoles

This protocol outlines the synthesis from a 3-substituted aniline, which can be adapted to manage the formation of regioisomers.[4]

Materials:

  • 3-Substituted aniline (e.g., 3-bromoaniline or 3-phenylaniline)

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • Dissolve the 3-substituted aniline in glacial acetic acid and cool the solution in an ice bath.

  • Slowly add a solution of potassium thiocyanate in acetic acid to the cooled mixture.

  • Dropwise, add a solution of bromine in acetic acid while ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the product by column chromatography or recrystallization to separate the 5- and 7-substituted isomers.

Visualizations

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Start Synthesis issue Issue Encountered (e.g., Low Yield, Impurities) start->issue id_side_product Identify Side Product (TLC, LC-MS, NMR) issue->id_side_product regioisomers Regioisomer Formation id_side_product->regioisomers bromination Aromatic Bromination id_side_product->bromination para_thio Para-thiocyanation id_side_product->para_thio polymer Polymerization id_side_product->polymer sol_regio Solution: - Strategic starting material - Chromatographic separation regioisomers->sol_regio sol_bromo Solution: - Controlled Br2 addition - Stoichiometric control - Milder brominating agent bromination->sol_bromo sol_para_thio Solution: - Use p-substituted aniline - Two-step Hugershoff para_thio->sol_para_thio sol_polymer Solution: - Temperature control - Optimize oxidant amount - Inert atmosphere polymer->sol_polymer end_product High-Purity Product sol_regio->end_product Implement Solution sol_bromo->end_product Implement Solution sol_para_thio->end_product Implement Solution sol_polymer->end_product Implement Solution ReactionPathways cluster_reactants Reactants cluster_products Products & Side Products aniline Aniline (p-unsubstituted) side_product1 Para-thiocyanated Aniline aniline->side_product1 + (SCN)2 (Direct Thiocyanation) side_product2 Brominated Aniline/Product aniline->side_product2 + Excess Br2 intermediate Arylthiourea Intermediate aniline->intermediate + Thiocyanate thiocyanate Thiocyanate (SCN-) bromine Bromine (Br2) product 2-Aminobenzothiazole (Desired Product) product->side_product2 + Excess Br2 intermediate->product + Br2 (Cyclization)

References

purification of 2-(dimethylamino)benzothiazole using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(dimethylamino)benzothiazole using column chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of 2-(dimethylamino)benzothiazole?

A1: For the purification of 2-(dimethylamino)benzothiazole and related compounds, silica gel is the most commonly used stationary phase.[1][2] Its polar nature allows for effective separation based on the polarity of the components in the crude mixture. Standard silica gel with a mesh size of 60-120 or 230-400 is typically suitable.

Q2: Which mobile phase system is best for eluting 2-(dimethylamino)benzothiazole?

A2: A mixture of n-hexane and ethyl acetate is a widely effective mobile phase for the column chromatography of benzothiazole derivatives.[1][3] The optimal ratio will depend on the specific impurities present in your crude product. It is recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC). A good starting point for TLC analysis is a 4:1 or 3:1 mixture of hexane to ethyl acetate. The desired product should have an Rf value of approximately 0.25-0.35 for optimal separation on the column.

Q3: How can I visualize 2-(dimethylamino)benzothiazole on a TLC plate?

A3: 2-(Dimethylamino)benzothiazole can typically be visualized on a TLC plate using a UV lamp (254 nm), as benzothiazole derivatives are often UV-active. Staining with potassium permanganate or iodine can also be used as alternative visualization techniques.

Q4: What are the potential stability issues for 2-(dimethylamino)benzothiazole during purification?

A4: 2-Aminobenzothiazole derivatives can be susceptible to degradation under certain conditions. Prolonged exposure to strong acids or bases, high temperatures, and excessive light should be avoided. It is advisable to conduct the purification at room temperature and to store the purified compound in a cool, dark, and dry place.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of 2-(dimethylamino)benzothiazole.

Problem Possible Cause Solution
Poor Separation of Product and Impurities The polarity of the mobile phase is too high or too low.Optimize the mobile phase composition using TLC. If the spots are too close together, try a less polar solvent system (increase the proportion of hexane). If the spots are not moving from the baseline, increase the polarity (increase the proportion of ethyl acetate). A shallow gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can also improve separation.
The column is overloaded with the crude product.Use an appropriate amount of crude product for the column size. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.
Product Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the percentage of the non-polar solvent (e.g., hexane).
Product Does Not Elute from the Column (Low Rf) The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the percentage of the polar solvent (e.g., ethyl acetate).
The compound may be interacting strongly with the silica gel.Consider adding a small amount of a more polar solvent, such as methanol (0.5-1%), to the mobile phase to help elute highly polar compounds. Alternatively, a different stationary phase like alumina might be considered.
Streaking or Tailing of the Product Band The crude product is not fully dissolved before loading onto the column.Ensure the crude product is completely dissolved in a minimal amount of the mobile phase or a suitable solvent before loading.
The column is packed unevenly.Ensure the silica gel is packed uniformly without any cracks or channels. Tapping the column gently during packing can help settle the stationary phase.
The compound is degrading on the silica gel.Work quickly and avoid prolonged exposure of the compound to the silica gel. If degradation is suspected, consider using a less acidic grade of silica gel or deactivating the silica gel with a small amount of triethylamine in the mobile phase.
Low Recovery of the Purified Product The product is co-eluting with an impurity.Re-optimize the mobile phase for better separation. It may be necessary to collect smaller fractions and analyze them by TLC to isolate the pure product.
The product is irreversibly adsorbed onto the silica gel.This can happen with very polar compounds. Try eluting with a more polar solvent system or consider using a different stationary phase.
The product is volatile.Be cautious during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.

Experimental Protocol: Column Chromatography of 2-(Dimethylamino)benzothiazole

This is a general protocol and may require optimization based on the specific reaction mixture.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand over the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).

  • Carefully pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.

  • Equilibrate the column by running the initial mobile phase through it until the packing is stable and the eluent runs clear.

2. Sample Loading:

  • Dissolve the crude 2-(dimethylamino)benzothiazole in a minimal amount of the mobile phase or a suitable volatile solvent.

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

4. Product Recovery:

  • Combine the fractions that contain the pure 2-(dimethylamino)benzothiazole, as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Mobile Phase n-Hexane / Ethyl Acetate
Initial Mobile Phase Ratio 9:1 (Hexane:Ethyl Acetate)
Target Rf on TLC 0.25 - 0.35

Table 2: Example of a Gradient Elution Profile

StepHexane (%)Ethyl Acetate (%)Volume
19552 x Column Volume
290105 x Column Volume
385155 x Column Volume
480205 x Column Volume

Note: This is an example profile and should be optimized based on TLC analysis.

Visualizations

TroubleshootingWorkflow start Start Purification tlc Run TLC to Determine Initial Solvent System start->tlc column_prep Prepare and Pack Silica Gel Column tlc->column_prep load_sample Load Crude Sample column_prep->load_sample elute Elute with Mobile Phase and Collect Fractions load_sample->elute analyze_fractions Analyze Fractions by TLC elute->analyze_fractions issue Issue Detected? analyze_fractions->issue combine_pure Combine Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end issue->combine_pure No poor_sep Poor Separation issue->poor_sep Yes, Poor Separation no_elution Product Not Eluting issue->no_elution Yes, No Elution fast_elution Product Elutes Too Fast issue->fast_elution Yes, Too Fast streaking Streaking/Tailing issue->streaking Yes, Streaking optimize_solvent Optimize Solvent System (Adjust Polarity) poor_sep->optimize_solvent check_loading Check Column Loading poor_sep->check_loading no_elution->optimize_solvent fast_elution->optimize_solvent streaking->check_loading repack_column Repack Column streaking->repack_column optimize_solvent->tlc check_loading->column_prep repack_column->column_prep

Caption: Troubleshooting workflow for the column chromatography purification of 2-(dimethylamino)benzothiazole.

ExperimentalWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Recovery tlc_analysis 1. TLC Analysis (Determine Eluent) column_packing 2. Column Packing (Silica Gel Slurry) tlc_analysis->column_packing sample_loading 3. Sample Loading (Minimal Solvent) column_packing->sample_loading elution 4. Elution (Collect Fractions) sample_loading->elution fraction_analysis 5. Fraction Analysis (TLC) elution->fraction_analysis product_recovery 6. Product Recovery (Evaporation) fraction_analysis->product_recovery

Caption: Step-by-step experimental workflow for the purification of 2-(dimethylamino)benzothiazole.

References

improving the yield and purity of 2-phenylbenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenylbenzothiazole for improved yield and purity.

Frequently Asked Questions (FAQs) / Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Potential Causes:

  • Poor Quality of Starting Materials: The primary precursor, 2-aminothiophenol, is susceptible to oxidation into 2,2'-dithiobis(aniline), which will not participate in the desired reaction.[1] Benzaldehyde can also oxidize to benzoic acid over time.

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, solvent, and catalyst can significantly impact the yield. For instance, insufficient heating or reaction time may lead to incomplete conversion.[2]

  • Presence of Water: Moisture in the reaction can interfere with certain catalysts and reaction intermediates.[2]

  • Inefficient Catalyst: The choice and activity of the catalyst are crucial. An inactive or inappropriate catalyst will result in poor conversion.[2]

Solutions:

  • Purify Starting Materials: Use freshly purified 2-aminothiophenol or store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][2] Ensure the purity of benzaldehyde.

  • Optimize Reaction Conditions:

    • Reaction Time and Temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2] If starting materials persist, consider extending the reaction time or cautiously increasing the temperature.[2] Some methods report high yields with reaction times as short as a few minutes under microwave irradiation[3][4] or a few hours under conventional heating.[3][5]

    • Solvent Selection: The choice of solvent can be critical. Dimethyl sulfoxide (DMSO) is commonly used, sometimes in combination with an oxidant.[6][7] Green chemistry approaches have utilized solvents like water or deep eutectic solvents.[4][8]

    • Catalyst Selection: A wide range of catalysts have been shown to be effective, including various acids, metal catalysts, and even biocatalysts.[3][4][9][10] Ensure your chosen catalyst is fresh and active.[2]

  • Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware before starting the reaction, especially if using moisture-sensitive reagents or catalysts.[2]

Q2: My final product is impure, showing multiple spots on TLC. What are the likely impurities and how can I purify the product?

Potential Causes:

  • Formation of Side Products:

    • Disulfide Byproducts: The most common side reaction is the oxidation of 2-aminothiophenol to form a disulfide.[1]

    • Incomplete Cyclization: The reaction may stall at the intermediate Schiff base or the benzothiazoline stage without complete oxidation to the aromatic 2-phenylbenzothiazole.[1]

  • Unreacted Starting Materials: If the reaction does not go to completion, the final product will be contaminated with 2-aminothiophenol and benzaldehyde.

Solutions:

  • Prevent Side Reactions:

    • To minimize disulfide formation, conduct the reaction under an inert atmosphere (nitrogen or argon).[1]

    • To ensure complete cyclization and aromatization, a suitable oxidizing agent (e.g., air, H₂O₂, manganese dioxide) may be required depending on the chosen synthetic route.[1][6]

  • Purification Techniques:

    • Column Chromatography: This is the most effective method for separating 2-phenylbenzothiazole from impurities with similar polarities.[2] A common solvent system is a gradient of ethyl acetate in hexane.[2]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.[2]

Q3: The reaction mixture turns dark, and I isolate a significant amount of a disulfide byproduct. How can I avoid this?

Potential Causes:

  • Oxidation of 2-Aminothiophenol: This starting material is highly prone to oxidative dimerization to form 2,2'-dithiobis(aniline), especially under aerobic conditions or in the presence of certain catalysts.[1]

Solutions:

  • Inert Atmosphere: The most effective way to prevent this side reaction is to perform the entire synthesis under an inert atmosphere of nitrogen or argon.[1]

  • Use of Fresh Starting Material: Use freshly acquired or purified 2-aminothiophenol to minimize the presence of pre-existing disulfide impurities.

  • Alternative Synthetic Routes: Consider synthetic pathways that start from the disulfide itself, such as the reaction of 2,2'-diaminodiphenyl disulfide with benzaldehyde in the presence of a suitable catalyst.[5]

Quantitative Data Summary

The yield of 2-phenylbenzothiazole is highly dependent on the chosen synthetic route and reaction conditions. The following tables summarize reported yields for various methods.

Table 1: Yields from Condensation of 2-Aminothiophenol and Benzaldehyde Derivatives

Catalyst/ReagentSolventConditionsYield (%)Reference
H₂O₂/HClEthanolRoom Temperature, 1h85-94[3][9]
NH₄ClMethanol-WaterRoom Temperature, 1hHigh[3]
Laccase-Room TemperatureGood to Excellent[3]
SnP₂O₇--87-95[3]
IodineDMF--[7]
[CholineCl][Imidazole]₂Solvent-free120 °C78[8]
Zn(OAc)₂·2H₂OSolvent-free80 °C, 30-60 min67-96[4]
Bovine Serum Albumin (BSA)WaterRoom Temperature, 8h79-93[4]

Table 2: Yields from Other Synthetic Methods

Starting MaterialsCatalyst/ReagentConditionsYield (%)Reference
2,2'-diaminodiphenyl disulfide, benzaldehydeCopper chlorideRoom Temperature, 1.5h, ball millHigh[5]
ortho-methoxythiobenzamides-Jacobson Synthesis-[11][12][13]
α-keto acids, 2-aminothiophenolsH₂O₂, blue LEDRoom Temperature, 20h85[14]

Detailed Experimental Protocols

Protocol 1: Condensation of 2-Aminothiophenol with Benzaldehyde using H₂O₂/HCl

This protocol is adapted from a method reported to give excellent yields at room temperature.[3][9]

Materials:

  • 2-Aminothiophenol

  • Benzaldehyde

  • Hydrogen Peroxide (H₂O₂)

  • Hydrochloric Acid (HCl)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and benzaldehyde (1 mmol) in ethanol.

  • To this solution, add H₂O₂ (6 mmol) and HCl (3 mmol) while stirring at room temperature. A 1:1:6:3 ratio of 2-aminothiophenol:benzaldehyde:H₂O₂:HCl has been found to be optimal.[3][9]

  • Continue stirring the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis from 2,2'-Diaminodiphenyl Disulfide and Benzaldehyde

This method utilizes a ball mill for a solvent-free reaction at room temperature.[5]

Materials:

  • 2,2'-Diaminodiphenyl disulfide

  • Benzaldehyde

  • Copper chloride (catalyst)

  • Stainless steel bottle (for ball mill)

  • Planetary ball mill

  • Ethyl acetate

Procedure:

  • Place 2,2'-diaminodiphenyl disulfide (0.6 mmol), benzaldehyde (1 mmol), and copper chloride (0.09 mmol) into a 50 ml stainless steel bottle.

  • Seal the bottle and fix it in a planetary ball mill.

  • Mill the reaction mixture at room temperature for 1.5 hours at a speed of 300 rpm.

  • After the reaction is complete, add ethyl acetate to the reaction mixture to dissolve the organic components.

  • Filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Further purify the product as needed by column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Select & Purify Starting Materials (e.g., 2-Aminothiophenol, Benzaldehyde) Start->Reagents Step 1 Glassware Prepare Dry Glassware Reagents->Glassware Step 2 Setup Set up Reaction (Solvent, Catalyst, Inert Atmosphere) Glassware->Setup Step 3 React Combine Reagents & Run Reaction (Heating/Irradiation) Setup->React Step 4 Monitor Monitor Progress (TLC) React->Monitor Step 5 Monitor->React Incomplete Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Step 6 Dry Dry & Concentrate Extract->Dry Step 7 Purify Purify Product (Chromatography/ Recrystallization) Dry->Purify Step 8 End End Purify->End Step 9

Caption: General experimental workflow for 2-phenylbenzothiazole synthesis.

Troubleshooting_Flowchart cluster_yield Low Yield cluster_purity Impure Product cluster_disulfide Disulfide Formation Start Problem Identified Yield_Check Low Yield? Start->Yield_Check Purity_Check Impure Product (Multiple TLC Spots)? Start->Purity_Check Disulfide_Check Disulfide Byproduct? Start->Disulfide_Check Yield_Causes Potential Causes: - Poor Reagent Quality - Suboptimal Conditions - Inactive Catalyst - Presence of Water Yield_Check->Yield_Causes Yes Yield_Solutions Solutions: - Purify Reagents - Optimize Temp/Time/Solvent - Use Fresh Catalyst - Ensure Anhydrous Conditions Yield_Causes->Yield_Solutions End Problem Resolved Yield_Solutions->End Purity_Causes Potential Causes: - Disulfide Byproduct - Incomplete Cyclization - Unreacted Starting Materials Purity_Check->Purity_Causes Yes Purity_Solutions Solutions: - Use Inert Atmosphere - Ensure Complete Oxidation - Column Chromatography - Recrystallization Purity_Causes->Purity_Solutions Purity_Solutions->End Disulfide_Causes Potential Cause: - Oxidation of 2-Aminothiophenol Disulfide_Check->Disulfide_Causes Yes Disulfide_Solutions Solutions: - Use Inert Atmosphere - Use Fresh Reagents - Alternative Synthesis Route Disulfide_Causes->Disulfide_Solutions Disulfide_Solutions->End

References

addressing stability issues of benzothiazole compounds in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common stability issues encountered in aqueous solutions during your experiments.

Frequently Asked Questions (FAQs)

Q1: My benzothiazole compound is showing signs of degradation in an aqueous buffer. What are the most common causes?

A1: The stability of benzothiazole derivatives in aqueous solutions is influenced by several factors. The most common causes of degradation are exposure to non-optimal pH levels, light, elevated temperatures, and oxidizing conditions.[1][2] Benzothiazoles are generally considered recalcitrant but can undergo degradation through pathways like hydroxylation and the opening of the thiazole or benzene ring.[3][4]

  • pH: The rate of hydrolysis for many benzothiazole derivatives is pH-dependent. For instance, the hydrolysis of certain styrenic Schiff bases of benzothiazole increases as the acidity of the medium is enhanced.[5][6] Conversely, for other degradation processes, the rate may decrease with increasing pH.[3][4]

  • Light (Photodegradation): Exposure to UV or even ambient light can induce photodegradation.[1][7] This can lead to various reactions, including photodimerization, the formation of hydroxybenzothiazole derivatives, or more complex transformations.[8]

  • Temperature (Thermal Degradation): Higher temperatures accelerate the rate of chemical degradation for most compounds.[1] The thermal stability of benzothiazole derivatives varies, with decomposition often occurring at elevated temperatures.[9]

  • Oxidation: The presence of oxidizing agents or even dissolved oxygen can lead to oxidative degradation.[1] Studies often use hydrogen peroxide to simulate oxidative stress conditions.[10]

To begin troubleshooting, review your experimental setup against these factors. A systematic approach, such as a forced degradation study, can help identify the specific cause.

Q2: How significantly does pH impact the stability of my compound, and how can I select an appropriate buffer?

A2: The pH of your aqueous solution is a critical factor. The stability of the benzothiazole ring and its substituents can be highly pH-dependent.

  • Hydrolysis: Benzothiazolium salts are susceptible to hydrolysis at alkaline pH (e.g., pH 8), leading to the decomposition of the starting salt and the formation of products like 2-styrylbenzothiazole.[11] For other derivatives, such as certain Schiff bases, hydrolysis is accelerated in acidic conditions (e.g., pH 4.4).[5][6]

  • Degradation Rate: The rate of degradation can vary significantly across the pH scale. In one study involving a UV-activated degradation process, the rate constant for benzothiazole decreased as the pH increased from 3.0 to 11.0.[3][4] In another study using a UV/persulfate process, the optimal degradation rate occurred at pH 7.[12]

Recommendation: To select an appropriate buffer, perform a preliminary pH screening experiment. Prepare your compound in a series of buffers across a relevant pH range (e.g., pH 3, 5, 7.4, 9) and monitor its stability over time using an analytical technique like HPLC. Choose the pH at which your compound exhibits the highest stability for your experimental window.

Q3: My compound appears to be light-sensitive. What are the best practices for preventing photodegradation?

A3: Photodegradation is a common issue for aromatic heterocyclic compounds like benzothiazoles.[1] The absorption of UV radiation can lead to the formation of various photoproducts.[7]

Best Practices for Prevention:

  • Use Amber Glassware: Always prepare and store solutions of benzothiazole compounds in amber-colored glass vials or flasks to block UV and visible light.

  • Protect from Ambient Light: When running experiments, shield your containers (e.g., beakers, microplates, autosampler trays) from direct laboratory light by wrapping them in aluminum foil.

  • Minimize Exposure Time: Prepare solutions fresh whenever possible and minimize the time they are exposed to any light source before analysis or use.

  • Conduct Photostability Studies: If your application requires light exposure, formally assess the compound's photostability according to ICH Q1B guidelines. This involves exposing the compound to controlled light sources and quantifying the degradation.

Q4: How can I analyze and identify the degradation products of my benzothiazole compound?

A4: A stability-indicating analytical method is required to separate and quantify the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[13][14]

  • Method: A gradient reversed-phase HPLC method with UV detection is typically developed. This method should be capable of resolving the active pharmaceutical ingredient (API) from all known impurities and degradation products.[14]

  • Identification: Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is used to identify the chemical structures of the unknown peaks that appear during stability studies.[12] Common degradation pathways for benzothiazoles include hydroxylation and ring cleavage, which can be identified by changes in the molecular weight of the degradants.[3][4]

A forced degradation study is the standard approach to intentionally generate degradation products and validate that your analytical method can detect them.

Troubleshooting and Experimental Workflows

This workflow provides a logical sequence for diagnosing and addressing stability issues.

G cluster_0 Troubleshooting Workflow for Compound Instability start Compound Instability Observed (e.g., new peaks in HPLC, color change) check_storage Review Storage Conditions start->check_storage check_solution Review Solution Parameters start->check_solution light Light Exposure? (Clear Vials, Benchtop) check_storage->light temp High Temperature? (> Room Temp) check_storage->temp ph pH Suitable? check_solution->ph oxidants Oxidants Present? (e.g., Peroxides) check_solution->oxidants light->temp No remedy_light Action: Use Amber Vials, Protect from Light light->remedy_light Yes remedy_temp Action: Store at 4°C or -20°C temp->remedy_temp Yes end_node Problem Resolved / Cause Identified temp->end_node No ph->oxidants Yes remedy_ph Action: Perform pH Screening, Select Optimal Buffer ph->remedy_ph No remedy_oxidants Action: Degas Solvents, Use Antioxidants if possible oxidants->remedy_oxidants Yes oxidants->end_node No remedy_light->end_node remedy_temp->end_node remedy_ph->end_node remedy_oxidants->end_node

Caption: A flowchart for troubleshooting benzothiazole stability issues.

Quantitative Data Summary

The stability of benzothiazole compounds is highly dependent on the specific derivative and the environmental conditions. The table below summarizes degradation rate data from published studies.

CompoundStress ConditionpHRate Constant (k)ObservationsReference
Benzothiazole (BTH)UV-activated Peracetic Acid3.0 - 11.00.059 min⁻¹ (overall)Degradation rate decreases with increasing pH.[3][4]
Benzothiazole (BTH)UV-activated Persulfate7.00.0847 min⁻¹Optimal degradation observed at neutral pH.[12]
Benzothiazole (BTH)UV-activated Persulfate3.00.0516 min⁻¹Slower degradation in acidic conditions.[12]
Benzothiazole (BTH)UV-activated Persulfate11.00.0450 min⁻¹Slower degradation in basic conditions.[12]
Styrenic Schiff BaseHydrolysis (Aqueous Buffer)4.4First-order kineticsRate increases as acidity increases.[5][6]
Styrenic Schiff BaseHydrolysis (Aqueous Buffer)8.5First-order kineticsSlower rate compared to acidic pH.[5][6]
2-Styrylbenzothiazolium saltsHydrolysis (Aqueous Buffer)~8.0-Rapid decomposition observed.[11]

Key Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is performed to identify likely degradation products and establish the intrinsic stability of a compound.[15][16] This protocol is essential for developing a stability-indicating analytical method.

G cluster_stress 2. Apply Stress Conditions (Parallel Samples) prep 1. Prepare Stock Solution (e.g., 1 mg/mL in MeCN/H₂O) acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) ox Oxidation (3% H₂O₂, RT) therm Thermal (80°C, Solid & Solution) photo Photolytic (ICH Q1B Light Box) quench 3. Neutralize & Dilute Samples (Stop degradation at time points) acid->quench base->quench ox->quench therm->quench photo->quench analyze 4. Analyze by Stability-Indicating HPLC-UV/MS Method quench->analyze

Caption: Workflow for a typical forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of the benzothiazole compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Acid and Base Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl (for acid) and 0.1 M NaOH (for base) to achieve the target concentration.

    • Incubate samples at an elevated temperature (e.g., 50-70°C).[10]

    • Collect samples at various time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the acid samples with NaOH and the base samples with HCl.[10]

  • Oxidative Degradation:

    • Dilute the stock solution with 0.1% to 3% hydrogen peroxide (H₂O₂).[10]

    • Incubate at room temperature and protect from light.

    • Monitor for up to 7 days or until sufficient degradation (e.g., 5-20%) is observed.[10]

  • Thermal Degradation:

    • Expose both the solid compound and a solution to dry heat (e.g., 70°C) in a calibrated oven.

  • Photolytic Degradation:

    • Expose the solid compound and a solution to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that the largest degradation products are detected.

Protocol 2: Stability-Indicating HPLC Method Development

This is a general protocol for developing an HPLC method to monitor the stability of a benzothiazole compound.

Methodology:

  • Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Solvent B: Acetonitrile or Methanol.

  • Detection: Use a Photodiode Array (PDA) or UV detector. Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined from a UV scan). Also, monitor at a lower wavelength (e.g., 220 nm) to detect degradants that may have different chromophores.

  • Gradient Elution: Develop a gradient elution method to ensure separation of the polar and non-polar degradants from the parent peak.

    • Example Gradient: Start with 5-10% B, ramp to 95% B over 20-30 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

  • Method Validation: Once developed using samples from the forced degradation study, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate specificity—the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15]

References

Technical Support Center: Overcoming Low Reactivity of Substituted 2-Aminothiophenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the low reactivity of substituted 2-aminothiophenols in chemical syntheses.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in reactions involving substituted 2-aminothiophenols, particularly in the synthesis of benzothiazoles, can arise from several factors. Here are the primary areas to investigate:

  • Sub-optimal Catalyst: The choice of catalyst is crucial and often depends on the specific substrates. While some reactions can proceed without a catalyst, many benefit from acidic or metallic catalysts.[1] If you are not using a catalyst, consider adding one. If you are already using a catalyst, it may not be the most effective for your particular substrates.

  • Inappropriate Reaction Conditions: Temperature, reaction time, and solvent play a significant role. Some reactions require elevated temperatures (reflux), while others can proceed efficiently at room temperature.[1] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and often increase yields.[1][2]

  • Oxidation of 2-Aminothiophenol: 2-Aminothiophenol is susceptible to oxidation, which can lead to the formation of disulfide byproducts, reducing the availability of your starting material for the desired reaction.[1] It is advisable to use fresh or purified 2-aminothiophenol and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Substituent Effects: The electronic properties of substituents on both the 2-aminothiophenol and the reacting partner (e.g., aldehyde) can influence reactivity. For instance, aromatic aldehydes with electron-withdrawing groups tend to be more reactive and may result in higher yields.[2]

  • Inefficient Cyclization and Oxidation: The final steps in benzothiazole synthesis involve cyclization to form a benzothiazoline intermediate, followed by oxidation to the aromatic benzothiazole.[2] If the oxidation step is inefficient, the reaction can stall, leading to low yields of the desired product.[2] Ensure an adequate oxidant is present; in many cases, atmospheric oxygen is sufficient, but sometimes an explicit oxidizing agent like hydrogen peroxide (H₂O₂) is required.[2]

Q2: I am observing significant side product formation. What are these side products and how can I minimize them?

A2: A common side product is the disulfide formed from the oxidation of 2-aminothiophenol.[1] To minimize this, use fresh reagents and consider an inert atmosphere.[1] Another possibility is the formation of a Schiff base intermediate that does not efficiently cyclize.[2] Optimizing the catalyst and reaction temperature can often favor the desired cyclization pathway.[2]

Q3: My starting materials are not fully consumed, even after extended reaction times. What should I do?

A3: Incomplete conversion suggests that the reaction is either too slow under the current conditions or has reached an unfavorable equilibrium. To address this, you can:

  • Increase the Temperature: Many condensation reactions are accelerated by heating. If you are conducting the reaction at room temperature, try heating it to reflux.[1]

  • Utilize Microwave Irradiation: This technique can significantly shorten reaction times and drive reactions to completion.[1]

  • Change the Solvent: The polarity of the solvent can impact the reaction rate. Experimenting with different solvents or even solvent-free conditions can be beneficial.[1][2]

  • Re-evaluate Your Catalyst: An inefficient catalyst can lead to sluggish reactions. Consider screening different types of catalysts (e.g., acid catalysts, metal nanoparticles, or ionic liquids).[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of benzothiazoles from 2-aminothiophenol and an aldehyde?

A1: The reaction generally proceeds through a nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon. The final step is an oxidation of the resulting benzothiazoline to the aromatic benzothiazole ring.[2]

Q2: What are some effective catalysts for this synthesis?

A2: A variety of catalysts have been shown to be effective, including:

  • Metal-based catalysts: ZnO nanoparticles are cost-effective, reusable, and provide excellent yields in short reaction times.[3] VOSO₄ is another accessible and eco-friendly option.[3]

  • Green catalysts: Amberlite IR120 resin and hydrotalcite are environmentally friendly choices.[1][3] L-proline has also been used effectively in microwave-assisted, solvent-free conditions.[4]

  • Ionic liquids: Phosphonium-based acidic ionic liquids have demonstrated high efficiency.[3]

  • Oxidizing systems: A combination of H₂O₂/HCl is a highly efficient system for promoting the reaction at room temperature.[3]

Q3: Can I use reactants other than aldehydes?

A3: Yes, other reactants can be used, though they may require different conditions.

  • Carboxylic acids: Can be used but often require harsher conditions or specific catalysts, and may result in lower yields compared to aldehydes.[2][4]

  • Ketones: Can also be used, but are generally less reactive than aldehydes. The reaction may require a strong Brønsted acid catalyst and heating to reflux.[1]

  • Nitriles: Can be reacted with 2-aminothiophenol to produce 2-substituted benzothiazoles.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Substituted Benzothiazoles

CatalystReactantsConditionsReaction TimeYield (%)Reference
ZnO Nanoparticles2-Aminothiophenol, AldehydesSolvent-free, Room Temp2-8 min79-91%[3]
H₂O₂/HCl2-Aminothiophenol, Aromatic AldehydesEthanol, Room Temp45-60 min85-94%[3]
Phosphonium Acidic IL2-Aminothiophenol, Aldehydes120 °C, 7 mol% catalyst25-90 min75-92%[3]
VOSO₄2-Aminothiophenol, AldehydesEthanol, Room Temp40-50 min87-92%[3]
Amberlite IR120 Resin2-Aminothiophenol, Aromatic AldehydesMicrowave, 85 °C5-10 min88-95%[3]
L-Proline2-Aminothiophenol, Aryl AldehydesSolvent-free, MicrowaveNot specifiedGood to Moderate[4]

Experimental Protocols

Protocol 1: ZnO Nanoparticle-Catalyzed Synthesis of 2-Substituted Benzothiazoles (Solvent-Free)

  • Reaction Setup: In a mortar, add 2-aminothiophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and ZnO nanoparticles (e.g., 5 mol%).[1]

  • Reaction: Grind the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 30 minutes).[1]

  • Work-up: Upon completion, the crude product can often be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: H₂O₂/HCl-Catalyzed Synthesis of 2-Substituted Benzothiazoles

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.[2]

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).[2]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature and monitor its progress by TLC (typically 45-60 minutes).[2]

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.[2]

  • Isolation: Collect the precipitated solid product by vacuum filtration.[2]

Protocol 3: Microwave-Assisted Synthesis using Amberlite IR120 Resin

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 mmol), the desired aldehyde (1 mmol), and Amberlite IR120 resin (e.g., 100 mg).[1]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 85 °C) for the required time (typically 5-10 minutes).

  • Work-up: After cooling, filter the resin and wash it with a suitable solvent. The filtrate contains the crude product, which can be purified further.

Visualizations

Troubleshooting_Low_Reactivity cluster_problem Problem cluster_strategies Overcoming Strategies cluster_catalysis_options Catalyst Options cluster_conditions_options Condition Variables low_reactivity Low Reactivity of Substituted 2-Aminothiophenols catalysis Catalysis low_reactivity->catalysis conditions Reaction Condition Optimization low_reactivity->conditions substrate Substrate/ Reagent Choice low_reactivity->substrate metal Metal-Based (e.g., ZnO NPs, VOSO4) catalysis->metal non_metal Non-Metal (e.g., L-Proline, H2O2/HCl) catalysis->non_metal green Green Catalysts (e.g., Amberlite Resin, Ionic Liquids) catalysis->green temperature Temperature (Room Temp to Reflux) conditions->temperature solvent Solvent (e.g., Ethanol, Solvent-Free) conditions->solvent microwave Microwave Irradiation conditions->microwave

Caption: Strategies to overcome the low reactivity of 2-aminothiophenols.

Experimental_Workflow start Start: Low Yield or Incomplete Reaction check_reagents Check Reagent Purity (2-Aminothiophenol prone to oxidation) start->check_reagents use_inert Use Inert Atmosphere (N2 or Ar) check_reagents->use_inert Impure/Oxidized optimize_catalyst Optimize Catalyst check_reagents->optimize_catalyst Pure use_inert->optimize_catalyst catalyst_options Screen Catalysts: - Metal-based (ZnO) - Acidic (H2O2/HCl) - Green (Resin) optimize_catalyst->catalyst_options No/Inefficient Catalyst optimize_conditions Optimize Reaction Conditions optimize_catalyst->optimize_conditions Catalyst OK catalyst_options->optimize_conditions condition_options Adjust Conditions: - Increase Temperature - Change Solvent - Use Microwave optimize_conditions->condition_options Low Conversion end End: Improved Yield optimize_conditions->end Reaction Complete condition_options->end

Caption: Troubleshooting workflow for low-yield reactions.

References

Technical Support Center: Efficient Synthesis of 2-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of 2-substituted benzothiazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-substituted benzothiazoles, a crucial scaffold in medicinal chemistry.[1][2]

Q1: My reaction is not going to completion, and I still see starting materials on my TLC. What should I do?

A1: Several factors could be contributing to an incomplete reaction:

  • Catalyst Activity: If you are using a catalyst, ensure it is fresh and active.[3] Some catalysts, especially heterogeneous ones, can lose activity over time or with repeated use.

  • Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time or cautiously increasing the temperature.[3]

  • Solvent Purity: The presence of water can hinder the reaction. Ensure you are using anhydrous solvents and that all glassware is thoroughly dried before use.[3]

Q2: I am observing the formation of multiple spots on my TLC, indicating impurities. What are the likely side products and how can I minimize them?

A2: The formation of byproducts is a common challenge. Potential side reactions include:

  • Oxidation of 2-Aminothiophenol: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide byproducts. To minimize this, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to the benzothiazole.[3] Ensuring optimal reaction conditions (temperature and time) can promote complete conversion.

  • Self-Condensation: 2-aminothiophenol can undergo self-condensation. Careful control of stoichiometry and reaction conditions can help to reduce this.[3]

  • Purification: Careful purification by column chromatography is often necessary to separate the desired product from these impurities.[3]

Q3: My product yield is consistently low. How can I improve it?

A3: Low yields can be addressed by:

  • Optimizing Catalyst Loading: The amount of catalyst can significantly impact the yield. Perform small-scale optimization experiments to determine the optimal catalyst loading for your specific substrate.

  • Choice of Solvent: The solvent can influence reaction rates and yields. While solvents like Dimethyl Sulfoxide (DMSO) are commonly used, exploring other options based on literature for your specific catalyst system may be beneficial.[3]

  • Substrate Purity: Ensure the purity of your starting materials, particularly the 2-aminothiophenol and the aldehyde/ketone.[3] Impurities can interfere with the catalyst and lead to side reactions.

  • Work-up Procedure: An inefficient work-up can lead to product loss. Ensure proper pH adjustment during neutralization and use an adequate volume and number of extractions to recover the product completely.[3]

Q4: Can I reuse my heterogeneous catalyst?

A4: Many heterogeneous catalysts used for benzothiazole synthesis are designed for recyclability. For instance, catalysts like SnP₂O₇ and various nanoparticle-based catalysts have been shown to be reusable for several cycles with minimal loss of activity.[1] After the reaction, the catalyst can typically be recovered by filtration, washed, dried, and reused. However, it is advisable to check the catalyst's activity after each cycle.

Catalyst Performance Data

The selection of an appropriate catalyst is critical for the efficient synthesis of 2-substituted benzothiazoles. The following table summarizes the performance of various catalytic systems for the reaction of 2-aminothiophenol with aldehydes.

CatalystSolventTemperature (°C)TimeYield (%)Notes
H₂O₂/HCl EthanolRoom Temperature45-60 min85-94A simple and efficient method with short reaction times.[1][4]
ZnO NPs Ethanol/NeatRoom Temperature2-8 minHighVery effective with extremely short reaction times.[1]
Cu(II)-containing nano-silica triazine dendrimer Not specifiedNot specified15-90 min87-98High yields with a wide substrate scope.[1]
Amberlite IR120 resin Microwave855-10 min88-95An eco-friendly approach using microwave irradiation.[1]
Ag₂O Microwave804-8 min92-98Rapid kinetics and impressive yields under microwave conditions.[1]
SnP₂O₇ or Sm@t-MSN Not specifiedNot specifiedNot specified68-97Heterogeneous catalysts that can be recycled multiple times.[1]
MoO₃ nanorods Solvent-free8010-25 min84-95A green, solvent-free method with a recyclable catalyst.[1]
[Ru(bpy)₃Cl₂] (0.1 mol%) Not specifiedVisible LightNot specifiedNot specifiedA visible light-driven photoredox catalysis approach.[5][6]

Experimental Protocols

Below are detailed methodologies for two key experiments cited in the literature.

Protocol 1: Synthesis of 2-Phenyl-1,3-benzothiazole using H₂O₂/HCl Catalyst [1][4]

Materials:

  • 2-Aminothiophenol

  • Benzaldehyde

  • Hydrogen Peroxide (H₂O₂)

  • Hydrochloric Acid (HCl)

  • Ethanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) in ethanol.

  • To the stirred solution, add benzaldehyde (1 mmol).

  • Subsequently, add H₂O₂ (6 mmol) and HCl (3 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • Neutralize the solution with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Phenyl-1,3-benzothiazole using ZnO Nanoparticles [1]

Materials:

  • 2-Aminothiophenol

  • Benzaldehyde

  • ZnO Nanoparticles (ZnO NPs)

  • Ethanol

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a round-bottom flask, take a mixture of 2-aminothiophenol (1 mmol) and benzaldehyde (1 mmol).

  • Add ZnO NPs (catalytic amount) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction can also be performed in ethanol.

  • Monitor the reaction for 2-8 minutes by TLC.

  • After completion, add ethyl acetate to the reaction mixture.

  • Filter the mixture to recover the ZnO NP catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography (hexane/ethyl acetate).

Visualizations

The following diagrams illustrate the general experimental workflow and a plausible reaction mechanism for the synthesis of 2-substituted benzothiazoles.

experimental_workflow cluster_reaction Reaction Setup cluster_process Reaction & Monitoring cluster_workup Work-up & Extraction cluster_purification Purification A 1. Add 2-aminothiophenol and solvent to flask B 2. Add aldehyde/ketone A->B C 3. Add catalyst B->C D 4. Stir at specified temperature C->D E 5. Monitor progress by TLC D->E F 6. Quench reaction (e.g., add water) E->F G 7. Neutralize (if necessary) F->G H 8. Extract with organic solvent G->H I 9. Dry organic layer H->I J 10. Concentrate under reduced pressure I->J K 11. Column chromatography or recrystallization J->K L 12. Characterization (NMR, MS, etc.) K->L

Caption: General experimental workflow for the synthesis of 2-substituted benzothiazoles.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Aminothiophenol I1 Schiff Base Intermediate R1->I1 + R-CHO - H₂O R2 Aldehyde (R-CHO) R2->I1 I2 Cyclized Intermediate (Benzothiazoline) I1->I2 Intramolecular Cyclization P 2-Substituted Benzothiazole I2->P Oxidation (-2H)

Caption: Plausible reaction mechanism for the formation of 2-substituted benzothiazoles.

References

managing reaction byproducts in the synthesis of benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction byproducts during the synthesis of benzothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the synthesis of benzothiazole derivatives from 2-aminothiophenol?

A1: The most frequently observed byproducts include:

  • 2,2'-Dithiobis(aniline): This dimer of 2-aminothiophenol forms due to oxidation of the starting material, especially if it is old or exposed to air.[1]

  • 2,3-Dihydrobenzothiazole (Benzothiazoline): This is a common intermediate that can become a major byproduct if the final oxidation step to the aromatic benzothiazole is incomplete.[2]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 2-aminothiophenol and the corresponding aldehyde, carboxylic acid, or other coupling partners in the final product mixture.[3]

  • Sulfonation or Halogenation Products: Under harsh acidic or high-temperature conditions, unwanted side reactions on the aromatic ring can occur.[3]

Q2: How can I minimize the formation of 2,2'-dithiobis(aniline)?

A2: To reduce the formation of this dimer, consider the following preventative measures:

  • Use Freshly Purified 2-Aminothiophenol: Whenever possible, purify 2-aminothiophenol by distillation or recrystallization immediately before use to remove oxidized impurities.[1]

  • Work Under an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will minimize contact with atmospheric oxygen and subsequent oxidation of the thiol.[1]

Q3: My final product contains a significant amount of 2,3-dihydrobenzothiazole. How can I promote complete conversion to the desired benzothiazole?

A3: The presence of the benzothiazoline intermediate indicates incomplete oxidation. To drive the reaction to completion, you can:

  • Introduce an Oxidant: Ensure an adequate oxidizing agent is present. For many syntheses, atmospheric oxygen is sufficient, particularly when the reaction is run open to the air in a solvent like DMSO.[2] In other cases, explicit oxidizing agents such as hydrogen peroxide (H₂O₂) in combination with an acid like HCl, or sodium hydrosulfite (Na₂S₂O₄) can be used.[2][4]

  • Post-Synthesis Oxidation: If the benzothiazoline has already been isolated, it can be oxidized in a separate step using an oxidizing agent like Pyridinium Chlorochromate (PCC) on silica gel.[5]

Q4: Are there "green" synthesis methods that can help reduce byproduct formation?

A4: Yes, several green chemistry approaches can minimize waste and side reactions:

  • Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and often improves yields by providing rapid and uniform heating.[1]

  • Solvent-Free Reactions: Performing reactions without a solvent reduces waste and can sometimes lead to cleaner product formation.[1][6]

  • Use of Mild and Reusable Catalysts: Employing catalysts like samarium triflate in aqueous media can lead to efficient and cleaner reactions.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low yield of the desired benzothiazole derivative.

  • Question: I am consistently getting a low yield of my target benzothiazole. What are the likely causes and how can I improve it?

  • Answer: Low yields can stem from several factors.[3] A common issue is incomplete cyclization or side reactions consuming the starting materials.[3] To troubleshoot, consider the following:

    • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for your specific substrates.[1]

    • Catalyst Choice and Concentration: The choice and amount of catalyst are crucial. Experiment with different catalysts and their concentrations to enhance the reaction rate and selectivity.[1]

    • Purity of Reagents: Ensure that your starting materials, especially the 2-aminothiophenol, are of high purity.[3]

Problem 2: The isolated product is an off-white or yellowish solid, indicating impurities.

  • Question: My final product is not a clean white powder. How can I improve its purity and color?

  • Answer: Discoloration often points to the presence of impurities. Effective purification is key:

    • Recrystallization: This is a powerful technique for purifying solid compounds. Choose a solvent in which your desired product has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is often a good starting point.[4] The use of activated carbon (Norit) during recrystallization can help remove colored impurities.[3]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.[1] However, be aware that some benzothiazole derivatives may degrade on the column.[4]

Problem 3: The reaction mixture becomes a thick, unmanageable tar.

  • Question: My reaction has turned into a dark, viscous tar. What could have caused this and is it salvageable?

  • Answer: Tar formation is often a result of polymerization or extensive decomposition, which can be triggered by harsh reaction conditions.[1]

    • Control Reaction Temperature: Avoid excessively high temperatures. Stepwise heating or running the reaction at a lower temperature for a longer duration can minimize byproduct formation.[1]

    • Slow Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help to maintain a low concentration of reactive intermediates, thus minimizing polymerization.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Benzaldehydes.

Catalyst/OxidantSolventTemperatureTimeYield RangeReference
Sodium Hydrosulfite (Na₂S₂O₄)Water-EthanolReflux12 h51-82%[8]
Zn(OAc)₂·2H₂O (5 mol%)Solvent-free80 °C30-60 min67-96%[8]
Trypsin & Visible Light (450 nm)Air AtmosphereNot specified10 min64-99%[8]
H₂O₂/HClEthanolRoom Temp45-60 min85-94%[5]
L-proline (Microwave)Solvent-freeNot specifiedNot specifiedGood to Moderate[9]
Ultrasound IrradiationSolvent-freeRoom Temp20 min65-83%[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl as a Catalyst [4]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-arylbenzothiazole.

Protocol 2: Purification of Benzothiazole Derivatives by Recrystallization [1]

  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (Norit) and heat the solution gently for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualization

Byproduct_Formation cluster_reactants Starting Materials cluster_reaction Reaction Pathway cluster_byproducts Byproduct Formation ATP 2-Aminothiophenol Intermediate Schiff Base Intermediate ATP->Intermediate Condensation Dimer 2,2'-Dithiobis(aniline) ATP->Dimer Oxidation (Air) Unreacted Unreacted Starting Materials ATP->Unreacted Aldehyde Aldehyde / Carboxylic Acid Aldehyde->Intermediate Aldehyde->Unreacted Benzothiazoline 2,3-Dihydrobenzothiazole (Benzothiazoline) Intermediate->Benzothiazoline Cyclization Product Desired Benzothiazole Derivative Benzothiazoline->Product Oxidation Benzothiazoline->Product Incomplete Oxidation

Caption: Benzothiazole synthesis pathway and common byproduct formation.

Troubleshooting_Workflow cluster_issues Identify Primary Issue cluster_solutions Implement Solutions start Start: Benzothiazole Synthesis check_purity Analyze Crude Product (TLC, NMR, etc.) start->check_purity low_yield Low Yield check_purity->low_yield Yield < Expected impure_product Impure Product check_purity->impure_product Byproducts Detected tar_formation Tar Formation check_purity->tar_formation Reaction Tarred end Pure Benzothiazole Derivative check_purity->end High Yield & Purity optimize_conditions Optimize Reaction: - Temperature - Time - Catalyst low_yield->optimize_conditions purify_reagents Use High-Purity Starting Materials low_yield->purify_reagents purification Purify Product: - Recrystallization - Column Chromatography impure_product->purification control_temp Control Temperature (Stepwise/Lower Temp) tar_formation->control_temp slow_addition Slow Reagent Addition tar_formation->slow_addition optimize_conditions->start Re-run Synthesis purify_reagents->start Re-run Synthesis purification->end control_temp->start Re-run Synthesis slow_addition->start Re-run Synthesis

Caption: Troubleshooting workflow for managing benzothiazole synthesis issues.

References

refinement of experimental protocols for consistent results with 2-dimethylamino-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-dimethylamino-benzothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues to ensure consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis and handling of 2-dimethylamino-benzothiazole and its derivatives.

Issue/Question Potential Causes Recommended Solutions
Low or No Product Yield 1. Poor quality of starting materials: 2-Aminothiophenol is prone to oxidation, forming a disulfide dimer that is unreactive.[1] 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Inefficient cyclization and oxidation: The reaction may stall at the intermediate 2,3-dihydrobenzothiazole (benzothiazoline) stage if the oxidation step is incomplete.[2][3]1. Use freshly distilled or purified 2-aminothiophenol. Handle it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. 3. Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient, especially when using DMSO as a solvent.[3] In other cases, an explicit oxidizing agent like hydrogen peroxide (H₂O₂), often in combination with an acid like HCl, may be required.[2]
Formation of Multiple Spots on TLC (Impurities) 1. Side reactions: Oxidation of the thiol group, formation of disulfide byproducts, or self-condensation of the aminothiophenol. 2. Degradation of the product: Prolonged heating at high temperatures can lead to decomposition.1. Run the reaction under an inert atmosphere to minimize oxidation. Careful purification by column chromatography is crucial to separate the desired product from byproducts. 2. Avoid excessive heating. Once the reaction is complete as indicated by TLC, proceed with the work-up promptly.
Difficulty in Product Isolation and Purification 1. Product is an oil or difficult to crystallize. 2. Similar polarity of the product and impurities, making separation by column chromatography challenging.1. If the product is an oil, try trituration with a non-polar solvent like hexane or pentane to induce crystallization. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be attempted.[2] 2. Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) can improve separation.
Inconsistent Results Between Batches 1. Variation in reagent quality. 2. Inconsistent reaction setup or conditions (e.g., temperature, stirring speed, atmosphere).1. Standardize the source and quality of all reagents. 2. Maintain consistent reaction parameters for each batch.

Experimental Protocols

General Synthesis of 2-Substituted Benzothiazoles

Materials:

  • 2-aminothiophenol

  • 4-(dimethylamino)benzaldehyde

  • Ethanol

  • 30% Hydrogen Peroxide (H₂O₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and 4-(dimethylamino)benzaldehyde (1.0 mmol) in ethanol.

  • To this stirred solution at room temperature, add 30% H₂O₂ (approximately 6.0 mmol) followed by the dropwise addition of concentrated HCl (approximately 3.0 mmol).[2]

  • Continue stirring the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[2]

  • Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[2]

Characterization of Benzothiazole Derivatives

The following are general procedures for acquiring spectroscopic data for the characterization of benzothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [1]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 600 MHz).

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

High-Performance Liquid Chromatography (HPLC) Analysis: [5][6][7]

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A reverse-phase column, such as a C18 column, is typically used.[7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic solvent like acetonitrile or methanol. The exact composition may need to be optimized for the specific compound.[7]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., THF or acetonitrile) and dilute to an appropriate concentration for analysis.[6][7]

  • Analysis: Inject the sample into the HPLC system and monitor the elution profile at a suitable UV wavelength (e.g., 240 nm).[7]

Data Presentation

The following tables provide characterization data for a compound structurally related to 2-dimethylamino-benzothiazole and biological activity data for a close analog.

Table 1: Spectroscopic Data for a Benzothiazole Derivative with a Dimethylamino Moiety [8]

Spectroscopic Technique Observed Data
IR (KBr, cm⁻¹) 3421 (NH₂), 3016 (NH), 1624 (C=N), 1601 (C=C), 1153 (C-S-C)
¹H NMR (300 MHz, DMSO-d₆, δ ppm) 6.89, 7.56, and 11.44 (3s, 4H, NH₂, CH and NH), 7.07–7.24 (m, 4H, Ar)
Mass Spec (EI, 70 eV, m/z (%)) 216 (M⁺, 21), 204 (32), 198 (48), 133 (38), 95 (62), 82 (51), 68 (100)

Table 2: In Vitro Cytotoxic Activity (IC₅₀) of 2-(4-dimethylaminophenyl)benzothiazole (a close analog) [9]

Cell Line IC₅₀ (µM)
A549 (lung carcinoma)> 100 (non-toxic)
HeLa (cervix carcinoma)Not determined
184B5 (breast epithelium)Not determined

Visualizations

Experimental Workflow for Benzothiazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 2-Aminothiophenol reaction Condensation & Cyclization (Solvent, Catalyst, Heat) start1->reaction start2 Aldehyde/Carboxylic Acid start2->reaction workup Precipitation/Extraction reaction->workup purification Recrystallization/ Column Chromatography workup->purification product 2-Substituted Benzothiazole purification->product

Caption: General experimental workflow for the synthesis of 2-substituted benzothiazoles.

Troubleshooting Logic for Low Product Yield

G start Low or No Product Yield c1 Check Starting Material Quality (2-Aminothiophenol Oxidation?) start->c1 s1 Use Freshly Purified Reagents c1->s1 Yes c2 Monitor Reaction Progress (TLC) (Incomplete Reaction?) c1->c2 No s1->c2 s2 Optimize Reaction Time/ Temperature c2->s2 Yes c3 Check for Intermediate Accumulation (Incomplete Oxidation?) c2->c3 No s2->c3 s3 Introduce/Optimize Oxidant c3->s3 Yes end Improved Yield c3->end No s3->end

Caption: Troubleshooting flowchart for addressing low product yield in benzothiazole synthesis.

Generalized MAPK Signaling Pathway Inhibition by Benzothiazole Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription btz 2-Dimethylamino- benzothiazole btz->mek Inhibition gene Gene Expression (Proliferation, Inflammation) transcription->gene

Caption: Generalized MAPK signaling pathway and a potential point of inhibition by benzothiazole derivatives.

References

Validation & Comparative

A Comparative Analysis of Anticancer Activity: Benzothiazole vs. Benzoxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The privileged heterocyclic scaffolds of benzothiazole and benzoxazole are central to the development of novel anticancer agents. Their structural similarity, differing by a single heteroatom—sulfur in benzothiazole and oxygen in benzoxazole—imparts distinct physicochemical properties that significantly influence their biological activity. This guide provides an objective comparison of the anticancer performance of benzothiazole and benzoxazole analogs, supported by experimental data, to inform future drug design and development.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of benzothiazole and benzoxazole derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below for several comparative studies.

A study by Xiang et al. provides a direct comparison of the antiproliferative activities of benzothiazole, benzimidazole, and benzoxazole derivatives. The results, determined by the MTT assay, are summarized in Table 1.[1] In this series, the benzothiazole analog 1d and the benzoxazole analog 1g demonstrated comparable low micromolar activity against HepG2 and HCT-116 cell lines, suggesting that for this particular scaffold, the choice between sulfur and oxygen has a nuanced effect on potency.[1][2]

Compound IDHeterocyclic CoreR GroupIC50 (µM) vs. HepG2[1]IC50 (µM) vs. HCT-116[1]
1a BenzothiazoleH2.5 ± 0.22.1 ± 0.3
1d BenzothiazoleN-methylpiperazine3.2 ± 0.32.5 ± 0.2
1f BenzimidazoleN-methylpiperazine3.5 ± 0.42.8 ± 0.3
1g BenzoxazoleN-methylpiperazine3.8 ± 0.42.9 ± 0.3

Table 1: Comparative in vitro antiproliferative activity of benzothiazole, benzimidazole, and benzoxazole analogs.

Another study highlighted the overall antitumor potential of 2-(4-aminophenyl) substituted benzoheterocycles, ranking them in the order of benzimidazole ≥ imidazole > benzothiazole > benzoxazole, indicating that in this chemical context, benzothiazole analogs were more potent than their benzoxazole counterparts.[3]

Mechanisms of Anticancer Action

Both benzothiazole and benzoxazole derivatives exert their anticancer effects through a variety of mechanisms, often culminating in the induction of apoptosis and cell cycle arrest.

Key signaling pathways targeted by these compounds include:

  • Induction of Apoptosis: Many benzothiazole and benzoxazole analogs trigger programmed cell death. This is often mediated through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[4][5]

  • Kinase Inhibition: Several derivatives have been shown to inhibit protein kinases, such as tyrosine kinases, which are critical for cancer cell growth and proliferation.[6]

  • CYP1A1 Induction: Some benzothiazole and benzoxazole analogs, such as Phortress and its bioisosteres, act as prodrugs. Their active metabolites can be potent agonists of the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 CYP1A1 gene expression, which in turn exhibits anticancer activity.[5][7]

  • DNA Interaction: Certain benzothiazole derivatives have been shown to cause DNA damage, leading to the inhibition of cancer cell growth and triggering apoptosis.[5]

Below is a generalized diagram illustrating a common mechanism of action involving the induction of apoptosis.

cluster_drug Drug Action cluster_cell Cancer Cell Benzothiazole / Benzoxazole Analog Benzothiazole / Benzoxazole Analog Signaling Pathways Signaling Pathways Benzothiazole / Benzoxazole Analog->Signaling Pathways Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Signaling Pathways->Pro-apoptotic Proteins (Bax, Bak) Anti-apoptotic Proteins (Bcl-2) Anti-apoptotic Proteins (Bcl-2) Signaling Pathways->Anti-apoptotic Proteins (Bcl-2) Mitochondrion Mitochondrion Pro-apoptotic Proteins (Bax, Bak)->Mitochondrion Anti-apoptotic Proteins (Bcl-2)->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Anticancer drug-induced apoptosis pathway.

Experimental Protocols

The evaluation of the anticancer activity of these compounds relies on a series of standardized in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzothiazole or benzoxazole analogs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.[1]

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the test compounds.[4]

  • Protein Extraction: Cells are treated with the compounds, and total protein is extracted using a lysis buffer.[4]

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).[4]

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).[4]

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Caspase-3).[4]

  • Secondary Antibody Incubation and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a detection reagent.

The following diagram outlines the general workflow for evaluating novel anticancer compounds.

Compound Synthesis Compound Synthesis In Vitro Screening (e.g., MTT Assay) In Vitro Screening (e.g., MTT Assay) Compound Synthesis->In Vitro Screening (e.g., MTT Assay) Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening (e.g., MTT Assay)->Mechanism of Action Studies In Vivo Efficacy Studies (Animal Models) In Vivo Efficacy Studies (Animal Models) Mechanism of Action Studies->In Vivo Efficacy Studies (Animal Models) Lead Optimization Lead Optimization In Vivo Efficacy Studies (Animal Models)->Lead Optimization

Workflow for anticancer compound evaluation.

Conclusion

Both benzothiazole and benzoxazole analogs represent promising scaffolds for the development of novel anticancer agents. The choice between these two heterocyclic cores can subtly influence the potency and, in some cases, the mechanism of action of the resulting compounds. While direct comparative studies are not exhaustive, the available data suggests that both classes of compounds can exhibit potent anticancer activity. Structure-activity relationship studies often reveal that the nature and position of substituents on the benzofused ring system play a more critical role in determining the overall efficacy than the mere presence of a sulfur versus an oxygen atom. Further head-to-head comparisons of systematically designed libraries of benzothiazole and benzoxazole analogs are warranted to delineate more precise structure-activity relationships and guide the rational design of next-generation anticancer therapeutics.

References

Validating the Structure of Synthesized 2-(Dimethylamino)benzothiazole using 1H and 13C NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for synthesized 2-(dimethylamino)benzothiazole against its parent structure, benzothiazole, and the related 2-aminobenzothiazole. This analysis is crucial for confirming the successful synthesis and purity of the target compound. The guide includes detailed experimental protocols and visual workflows to aid in the structural validation process.

Comparative Analysis of NMR Data

The structural differences between 2-(dimethylamino)benzothiazole, 2-aminobenzothiazole, and benzothiazole are clearly reflected in their respective ¹H and ¹³C NMR spectra. The introduction of the amino and dimethylamino groups at the C-2 position significantly influences the electron density and, consequently, the chemical shifts of the nuclei within the benzothiazole ring system.

Below is a summary of the expected and experimentally determined chemical shifts (in ppm) for these compounds.

Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)

Proton Benzothiazole 2-Aminobenzothiazole 2-(Dimethylamino)benzothiazole (Predicted)
H-29.24--
H-48.147.55~7.60
H-57.467.03~7.10
H-67.517.25~7.30
H-78.087.11~7.20
-NH₂-7.58 (broad s)-
-N(CH₃)₂--~3.10 (s)

Note: Predicted values for 2-(dimethylamino)benzothiazole are based on the analysis of substituent effects on the benzothiazole scaffold.

Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)

Carbon Benzothiazole 2-Aminobenzothiazole 2-(Dimethylamino)benzothiazole (Predicted)
C-2155.5167.5~168.0
C-3a134.5131.0~130.0
C-4126.5121.5~121.0
C-5125.1121.8~122.0
C-6126.5126.1~126.0
C-7122.0118.5~119.0
C-7a153.2152.8~152.5
-N(C H₃)₂--~40.0

Note: Predicted values for 2-(dimethylamino)benzothiazole are based on the analysis of substituent effects on the benzothiazole scaffold.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the validation of synthesized organic compounds is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃ (unless the compound is insoluble, in which case DMSO-d₆ can be used).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 30-45°

    • Acquisition time: ~4 s

    • Spectral width: -2 to 12 ppm

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃ (or DMSO-d₆).

  • Internal Standard: TMS at 0.00 ppm (or the solvent peak, e.g., CDCl₃ at 77.16 ppm).

  • Acquisition Parameters:

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Acquisition time: ~1-2 s

    • Spectral width: 0 to 200 ppm

    • Decoupling: Proton broadband decoupling.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of synthesized 2-(dimethylamino)benzothiazole using NMR spectroscopy.

G cluster_synthesis Synthesis cluster_purification Purification & Sample Prep cluster_nmr NMR Analysis cluster_validation Structure Validation S Synthesize 2-(dimethylamino)benzothiazole P Purify Crude Product (e.g., Column Chromatography) S->P SP Prepare NMR Sample P->SP HNMR Acquire 1H NMR Spectrum SP->HNMR CNMR Acquire 13C NMR Spectrum SP->CNMR A Analyze 1H NMR Data (Chemical Shift, Integration, Multiplicity) HNMR->A B Analyze 13C NMR Data (Number of Signals, Chemical Shift) CNMR->B C Compare with Expected Spectra & Reference Compounds A->C B->C D Structure Confirmed? C->D E Structure Validated D->E Yes F Re-evaluate Synthesis/ Purification/Analysis D->F No

Caption: Workflow for the synthesis and structural validation of 2-(dimethylamino)benzothiazole.

comparison of the biological efficacy of different 2-substituted benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Efficacy of 2-Substituted Benzothiazole Derivatives

Benzothiazole, a bicyclic heterocyclic compound, serves as a core scaffold in a multitude of pharmacologically active agents. The substitution at the C-2 position of the benzothiazole ring system has been a focal point of medicinal chemistry research, leading to the development of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The versatility of the 2-substituted benzothiazole scaffold allows for structural modifications that can significantly enhance potency and selectivity for various biological targets.[3][4]

This guide provides a comparative analysis of the biological efficacy of different 2-substituted benzothiazole derivatives, with a focus on their anticancer and antimicrobial activities. The information is supported by experimental data from recent studies, presented in a clear and comparative format for researchers, scientists, and drug development professionals.

Anticancer Efficacy

Derivatives of 2-substituted benzothiazoles have emerged as a promising class of anticancer agents.[5] Their mechanism of action often involves inducing apoptosis (programmed cell death), disrupting the cell cycle in cancer cells, and inhibiting key enzymes involved in cancer progression, such as protein tyrosine kinases (PTKs), cyclin-dependent kinases (CDKs), and the Epidermal Growth Factor Receptor (EGFR).[6][7][8]

Comparative Anticancer Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the IC₅₀ values for various 2-substituted benzothiazole derivatives against several human cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound ID2-Substituent GroupCancer Cell LineIC₅₀ (µM)Reference
6a Benzylidene derivativeHepG2 (Liver)7.32[7]
6c Benzylidene derivativeHepG2 (Liver)7.94[7]
6e Benzylidene derivativeMCF7 (Breast)8.11[7]
7e Pyridinyl-2-amine linkedSKRB-3 (Breast)0.0012[9]
7e Pyridinyl-2-amine linkedSW620 (Colon)0.0043[9]
7e Pyridinyl-2-amine linkedA549 (Lung)0.044[9]
7e Pyridinyl-2-amine linkedHepG2 (Liver)0.048[9]
7d Pyridinyl-2-amine linkedA431 (Skin)0.020[9]
4a 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)PANC-1 (Pancreatic)27[10]
4b 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)PANC-1 (Pancreatic)35[10]
DoxorubicinStandard DrugHepG2 / MCF74.56 / 5.12[7]
GemcitabineStandard DrugPANC-1 (Pancreatic)52[10]
Experimental Protocol: Cytotoxicity Assessment using MTT Assay

The cytotoxic effects of benzothiazole derivatives on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized benzothiazole compounds (e.g., 5 to 100 µM) for a specified period, typically 48 hours.[10][11] A control group receives only the vehicle (e.g., DMSO).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis seed Seed cancer cells in 96-well plate incubate1 Incubate overnight to allow adherence seed->incubate1 treat Treat cells with benzothiazole derivatives at various concentrations incubate1->treat incubate2 Incubate for 48 hours treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4 hours (Viable cells convert MTT to formazan) add_mtt->incubate3 solubilize Remove medium & add DMSO to dissolve formazan crystals incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure calculate Calculate % cell viability and determine IC50 value measure->calculate

Workflow for determining cytotoxicity using the MTT assay.
Signaling Pathway: Induction of Apoptosis

Many 2-substituted benzothiazole derivatives exert their anticancer effects by inducing apoptosis. This process is often mediated through the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt/mTOR and JAK/STAT pathways, and by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-xL) proteins.[8]

Apoptosis_Signaling_Pathway cluster_pathway Apoptosis Induction by Benzothiazole Derivatives BTZ 2-Substituted Benzothiazole Derivative EGFR EGFR BTZ->EGFR Inhibits PI3K_AKT PI3K/Akt/mTOR Pathway BTZ->PI3K_AKT Inhibits JAK_STAT JAK/STAT Pathway BTZ->JAK_STAT Inhibits Bax ↑ Bax (Pro-apoptotic) BTZ->Bax Bcl_xL ↓ Bcl-xL (Anti-apoptotic) BTZ->Bcl_xL PI3K_AKT->Bcl_xL Normally promotes JAK_STAT->Bcl_xL Normally promotes Mito Mitochondrial Membrane Disruption Bax->Mito Promotes Bcl_xL->Mito Inhibits Caspases Caspase Activation Mito->Caspases Leads to Apoptosis Apoptosis Caspases->Apoptosis Executes

Simplified signaling pathway for apoptosis induction.

Antimicrobial Efficacy

2-Substituted benzothiazoles also exhibit significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria.[12][13] Their mechanisms can involve the inhibition of essential bacterial enzymes, such as Dihydropteroate synthase (DHPS), which is crucial for folate synthesis.[14]

Comparative Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The table below presents MIC values for several benzothiazole derivatives against common bacterial strains.

Compound ID2-Substituent GroupBacterial StrainMIC (µg/mL)Reference
107b Furan benzothiazole derivativeS. cerevisiae1.6 (µM)[13]
107d Furan benzothiazole derivativeS. cerevisiae3.13 (µM)[13]
83a Phenyl urea derivativeE. faecalis8[13]
83b Phenyl urea derivativeS. aureus8[13]
46a Amino-benzothiazole Schiff baseE. coli15.62[13]
46b Amino-benzothiazole Schiff baseP. aeruginosa15.62[13]
149 Benzothieno-2-carboxamideE. faecalis8[13]
16c N-arylsulfonylpyridone derivativeS. aureus0.025 (mM)[14]
CiprofloxacinStandard DrugE. coli / P. aeruginosa15.62[13]
AmpicillinStandard DrugS. aureus0.179 (mM)[14]
AzithromycinStandard DrugE. faecalis16[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of the compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Compound Preparation: A serial two-fold dilution of each benzothiazole compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized bacterial suspension (inoculum) is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and medium) and negative (medium only) control wells are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

  • (Optional) Resazurin Assay: To aid visualization, a redox indicator like resazurin can be added. Viable, respiring bacteria will reduce the blue resazurin to pink resorufin. The MIC is the lowest concentration where the color remains blue.[15]

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis serial_dilute Prepare serial dilutions of benzothiazole compounds in 96-well plate inoculate Inoculate wells with bacterial suspension serial_dilute->inoculate prepare_inoculum Prepare standardized bacterial inoculum prepare_inoculum->inoculate incubate Incubate plate at 37°C for 24 hours inoculate->incubate inspect Visually inspect for turbidity (bacterial growth) incubate->inspect determine_mic Record MIC as the lowest concentration with no visible growth inspect->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion: Structure-Activity Relationship (SAR) Insights

The biological efficacy of 2-substituted benzothiazole derivatives is highly dependent on the nature of the substituent at the C-2 position, as well as substitutions on the benzene ring (e.g., at the C-6 position).[3]

  • For Anticancer Activity: The presence of aryl groups, such as benzylidene and pyridinyl-amine moieties, at the C-2 position has been shown to confer potent cytotoxicity.[6][9] Furthermore, incorporating heterocyclic rings can enhance the spectrum of activity.[9] Electron-donating or withdrawing groups on these aryl substituents can fine-tune the activity against specific cancer cell lines.[2]

  • For Antimicrobial Activity: The introduction of moieties like furan, phenyl urea, or Schiff bases at the C-2 position leads to significant antibacterial properties.[13] The presence of a sulfonamide group has also been linked to potent inhibition of bacterial enzymes, resulting in strong antimicrobial effects.[14]

References

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Aminophenyl)benzothiazoles as Potent Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-aminophenyl)benzothiazole scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. Extensive structure-activity relationship (SAR) studies have revealed that subtle modifications to this core structure can profoundly influence cytotoxic potency and selectivity against various human cancer cell lines. This guide provides a comparative analysis of these derivatives, supported by experimental data, to inform future drug design and development efforts.

Core Structure and Numbering

The foundational structure of the 2-(4-aminophenyl)benzothiazole series is shown below, with the standard numbering system used to denote substituent positions.

2-(4-aminophenyl)benzothiazole Core Structure

Comparative Antitumor Activity

The in vitro cytotoxic activity of 2-(4-aminophenyl)benzothiazole derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit cell growth by 50%, is a key metric for comparison. The following tables summarize the IC50 values for representative compounds against sensitive breast cancer cell lines, MCF-7 and MDA-MB-468.

Table 1: In Vitro Cytotoxicity of 2-(4-Aminophenyl)benzothiazole Analogs Against MCF-7 Breast Cancer Cells

CompoundR1 (3')R2 (5)IC50 (µM)
CJM 126 HH< 0.001
DF 203 CH₃H< 0.001
5F 203 CH₃FPotent, non-biphasic
DF 229 ClHPotent
DF 129 IHPotent

Table 2: In Vitro Cytotoxicity of 2-(4-Aminophenyl)benzothiazole Analogs Against MDA-MB-468 Breast Cancer Cells

CompoundR1 (3')R2 (5)IC50 (µM)
CJM 126 HH< 0.001
DF 203 CH₃HHighly Potent
5F 203 CH₃FHighly Potent

Key Structure-Activity Relationship Insights

The antitumor activity of 2-(4-aminophenyl)benzothiazoles is governed by specific structural features:

  • Substitution on the Phenyl Ring: Introduction of small, electron-donating or halogen substituents at the 3'-position (adjacent to the 4'-amino group) of the phenyl ring generally enhances cytotoxic potency. Methyl (CH₃) and halogen (Cl, Br, I) substitutions have proven particularly effective.[1]

  • The 4'-Amino Group: The presence of the primary amino group at the 4'-position is crucial for activity. Its metabolism is a key step in the mechanism of action.

  • The Benzothiazole Moiety: The benzothiazole nucleus is a critical component of the pharmacophore. Replacing it with benzoxazole leads to a significant decrease in activity, while benzimidazole analogs are largely inactive.[2][3]

  • Substitution on the Benzothiazole Ring: Fluorination at the 5-position of the benzothiazole ring, as seen in 5F 203, can modulate the activity profile, in some cases leading to a more desirable monophasic dose-response curve.[4]

Mechanism of Action: A Signaling Pathway

The antitumor activity of 2-(4-aminophenyl)benzothiazoles is intrinsically linked to their metabolic activation by the cytochrome P450 enzyme, CYP1A1. This activation leads to the formation of reactive electrophilic species that can form adducts with DNA, ultimately triggering apoptotic cell death.

G Proposed Mechanism of Action of 2-(4-Aminophenyl)benzothiazoles cluster_0 Cellular Uptake and Metabolism cluster_1 Cellular Damage and Apoptosis Benzothiazole 2-(4-Aminophenyl)benzothiazole (Prodrug) CYP1A1 CYP1A1 (Metabolic Activation) Benzothiazole->CYP1A1 Induction Reactive_Metabolite Reactive Electrophilic Metabolite CYP1A1->Reactive_Metabolite Metabolism DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Covalent Binding Apoptosis Apoptosis DNA_Adducts->Apoptosis Triggers

Caption: Signaling pathway of 2-(4-aminophenyl)benzothiazoles.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-468) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The 2-(4-aminophenyl)benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds. Control wells receive medium with the vehicle (DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

DNA Adduct Formation Assay (³²P-Postlabeling)

This highly sensitive method is used to detect covalent modifications to DNA.

  • Cell Treatment and DNA Isolation: Sensitive cancer cells are treated with the 2-(4-aminophenyl)benzothiazole derivatives for a specified time. Genomic DNA is then isolated from the cells using standard protocols.

  • DNA Digestion: The isolated DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: The adducted nucleotides are enriched from the normal nucleotides, often using nuclease P1 digestion which dephosphorylates normal nucleotides but not the bulky aromatic adducts.

  • ³²P-Labeling: The enriched adducts are then labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

  • Detection and Quantification: The TLC plates are exposed to a phosphor screen, and the radioactive spots corresponding to the DNA adducts are visualized and quantified using a phosphorimager. The level of DNA adducts is typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷-10⁹ normal nucleotides.

SAR Study Workflow

The process of conducting a structure-activity relationship study for 2-(4-aminophenyl)benzothiazoles follows a logical progression from synthesis to biological evaluation.

G General Workflow for a SAR Study Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->In_Vitro_Screening SAR_Analysis SAR Analysis & Identification of Lead Compounds In_Vitro_Screening->SAR_Analysis SAR_Analysis->Synthesis Iterative Design & Synthesis Mechanism_Studies Mechanism of Action Studies (e.g., CYP1A1 induction, DNA adducts) SAR_Analysis->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_Studies->In_Vivo_Studies

Caption: A typical workflow for SAR studies.

Logical Relationships in SAR

The relationship between structural modifications and the resulting biological activity can be visualized to guide the design of more potent analogs.

G Logical Relationships in SAR of 2-(4-Aminophenyl)benzothiazoles Core_Structure 2-(4-Aminophenyl)benzothiazole Modification_1 3'-Substitution (e.g., -CH3, -Cl) Core_Structure->Modification_1 Modification_2 5-Substitution (e.g., -F) Core_Structure->Modification_2 Modification_3 Heterocycle Variation (e.g., Benzoxazole) Core_Structure->Modification_3 Increased_Potency Increased Potency Modification_1->Increased_Potency Altered_Dose_Response Altered Dose-Response Modification_2->Altered_Dose_Response Decreased_Potency Decreased Potency Modification_3->Decreased_Potency

Caption: Key structural modifications and their impact on activity.

This guide provides a concise overview of the structure-activity relationships of 2-(4-aminophenyl)benzothiazoles. The presented data and experimental protocols offer a valuable resource for researchers aiming to design and synthesize novel analogs with improved therapeutic potential. The unique mechanism of action, involving bioreductive activation, continues to make this class of compounds an exciting area for anticancer drug discovery.

References

A Comparative Guide to the Anti-Inflammatory Properties of Novel Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold continues to be a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities. Recently, significant attention has been directed towards the development of novel benzothiazole compounds with potent anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory efficacy of several newly synthesized benzothiazole derivatives, supported by experimental data from recent studies.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory potential of newly synthesized benzothiazole compounds has been evaluated using various in vivo and in vitro assays. The following tables summarize the quantitative data from these studies, offering a clear comparison of their efficacy.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced rat paw edema model is a standard and widely used assay to assess the acute anti-inflammatory activity of novel compounds.

Table 1: In Vivo Anti-Inflammatory Activity of Benzothiazole Derivatives (Carrageenan-Induced Rat Paw Edema)

Compound IDDoseTime (hours)% Inhibition of EdemaReference Compound% Inhibition of Edema (Reference)
17c 10 mg/kg172%CelecoxibNot specified in the immediate context
276%
380%
17i 10 mg/kg164%CelecoxibNot specified in the immediate context
273%
378%
4a Not specifiedNot specified"Very good activity"Not specifiedNot specified
3a, 3c, 3d, 5b Not specifiedNot specified"Good activity"Not specifiedNot specified

Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

In Vitro Anti-Inflammatory and Related Activities

In vitro assays provide insights into the specific mechanisms by which these compounds exert their anti-inflammatory effects, such as the inhibition of key inflammatory mediators and enzymes.

Table 2: In Vitro Anti-Inflammatory and Cytotoxic Activity of 2-Substituted Benzothiazole Derivatives

Compound IDAssay TypeCell LineParameterValue
Compound A (nitro-substituted) MTT AssayHepG2IC₅₀ (24h)56.98 µM[1]
Compound B (fluorine-substituted) MTT AssayHepG2IC₅₀ (24h)59.17 µM[1]

Table 3: Effect of Novel Benzothiazole Derivatives on Pro-Inflammatory Cytokine Production

Compound IDConcentrationCell LineCytokine% Reduction
B7 1, 2, 4 µMA431, A549, H1299IL-6Significant reduction[2]
TNF-αSignificant reduction[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key experiments cited in this guide.

Carrageenan-Induced Rat Paw Edema Assay

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Preparation: Wistar albino rats of either sex, weighing between 150-200g, are used. The animals are fasted overnight with free access to water before the experiment.

  • Compound Administration: The test compounds and a standard reference drug (e.g., diclofenac sodium or celecoxib) are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. A control group receives only the vehicle.

  • Induction of Edema: A 0.1 mL of 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[3][4][5]

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[3][5]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Inhibition of Cyclooxygenase-2 (COX-2)

This assay determines the ability of a compound to inhibit the COX-2 enzyme, a key mediator of inflammation.

  • Enzyme and Substrate Preparation: Purified recombinant human COX-2 enzyme is used. Arachidonic acid serves as the substrate.

  • Incubation: The test compounds at various concentrations are pre-incubated with the COX-2 enzyme in a suitable buffer at 37°C for a short period (e.g., 15 minutes).

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Measurement of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Calculation of IC₅₀: The concentration of the test compound that causes 50% inhibition of COX-2 activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA

This assay quantifies the levels of key pro-inflammatory cytokines in cell culture supernatants.

  • Cell Culture and Stimulation: A suitable cell line, such as RAW 264.7 murine macrophages, is cultured. The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds for a specific duration (e.g., 24 hours).

  • Sample Collection: The cell culture supernatant is collected.

  • ELISA Procedure: The concentration of TNF-α and IL-6 in the supernatant is determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The reduction in the levels of TNF-α and IL-6 in the presence of the test compounds is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation synthesis Synthesis of Novel Benzothiazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization compound_treatment_vitro Treatment with Benzothiazole Compounds characterization->compound_treatment_vitro compound_treatment_vivo Compound Administration characterization->compound_treatment_vivo cell_culture Cell Culture (e.g., RAW 264.7) lps_stimulation LPS Stimulation cell_culture->lps_stimulation lps_stimulation->compound_treatment_vitro cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) compound_treatment_vitro->cytokine_assay cox_assay COX-2 Inhibition Assay compound_treatment_vitro->cox_assay animal_model Animal Model (e.g., Wistar Rats) animal_model->compound_treatment_vivo carrageenan Carrageenan Injection (Paw Edema Induction) compound_treatment_vivo->carrageenan measurement Paw Volume Measurement carrageenan->measurement data_analysis Data Analysis (% Inhibition) measurement->data_analysis NF_kB_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activate TNFa TNF-α TNFa->IKK Activate IL1 IL-1 IL1->IKK Activate IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IKK Phosphorylation DNA DNA (κB sites) NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Gene Transcription Benzothiazole Benzothiazole Compounds Benzothiazole->IKK Inhibition? Benzothiazole->NFkB_nuc Inhibition? COX2_iNOS_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Inflammation Inflammation Prostaglandins->Inflammation iNOS iNOS L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO iNOS NO->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (LPS, Cytokines) Inflammatory_Stimuli->PLA2 Activates Inflammatory_Stimuli->COX2 Upregulates (via NF-κB) Inflammatory_Stimuli->iNOS Upregulates (via NF-κB) Benzothiazole Benzothiazole Compounds Benzothiazole->COX2 Inhibition Benzothiazole->iNOS Inhibition

References

Unveiling the Antimicrobial Potency of 6-Substituted Benzothiazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. This guide provides a comparative analysis of the antimicrobial effectiveness of various 6-substituted benzothiazole derivatives, supported by experimental data from recent studies. The unique structural scaffold of benzothiazoles has positioned them as a promising class of compounds with a broad spectrum of biological activities.

The development of new antibiotics is crucial to combat the global threat of antimicrobial resistance.[1] Benzothiazole derivatives have emerged as a significant area of interest due to their wide range of pharmacological applications, including antibacterial and antifungal properties.[1][2] Strategic substitution at the 6th position of the benzothiazole ring has been shown to modulate their antimicrobial efficacy, making this a key area of investigation for developing potent therapeutic agents.

Comparative Antimicrobial Activity

The antimicrobial efficacy of 6-substituted benzothiazoles is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of various 6-substituted benzothiazole derivatives against a panel of clinically relevant bacterial and fungal strains, as reported in several key studies.

Compound ID/SubstitutionTarget MicroorganismMIC (µg/mL)Reference
Series 1: Sulfonamide Analogues
Compound 66cP. aeruginosa, S. aureus, E. coli3.1 - 6.2[3]
Compound 66bMutant E. coli12.5[3]
Series 2: Isatin Conjugates
Compound 41cE. coli3.1[3]
Compound 41cP. aeruginosa6.2[3]
Compound 41cB. cereus, S. aureus12.5[3]
Series 3: N-acetyl-glucosamine Conjugates
Compound 72b (4-methoxy)S. aureus, E. coli6.25[3]
Compound 72c (6-nitro)S. aureus, E. coli6.25[3]
Series 4: Thiazolidinone Derivatives
Compound 18 (6-Cl)P. aeruginosa0.10 mg/mL[4]
Compound 18 (6-Cl)Resistant P. aeruginosa0.06 mg/mL[4]
Series 5: Benzothiazole–thiazole hybrids
Compound 4b (m-NO2)Various bacterial and fungal strains3.90 - 15.63[5]
Compound 4c (p-Cl)Various bacterial and fungal strains3.90 - 15.63[5]
Compound 4d (p-Br)Various bacterial and fungal strains3.90 - 15.63[5]
Series 6: Miscellaneous
2,6-disubstituted benzothiazole (130a, 130b, 130c)Moraxella catarrhalis4[3]

Experimental Protocols

The determination of antimicrobial effectiveness of the synthesized benzothiazole derivatives involved standardized and well-established methodologies.

Antimicrobial Susceptibility Testing

A common method employed is the agar well diffusion method .[6] In this technique, agar plates are uniformly inoculated with a standardized suspension of the test microorganism. Wells are then created in the agar, and a specific concentration of the test compound is introduced into each well. The plates are incubated under appropriate conditions, and the diameter of the zone of inhibition (the area around the well where microbial growth is prevented) is measured.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the MIC of an antimicrobial agent.[4] This method involves preparing serial dilutions of the test compounds in a liquid growth medium in microtiter plates. A standardized inoculum of the test microorganism is then added to each well. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.[4]

Mechanism of Action: Targeting Essential Bacterial Enzymes

The antimicrobial activity of benzothiazole derivatives stems from their ability to interfere with essential cellular processes in microorganisms. A primary mechanism of action is the inhibition of key bacterial enzymes.[1] Molecular docking studies and enzymatic assays have revealed that these compounds can bind to the active sites of enzymes crucial for bacterial survival, such as dihydroorotase, DNA gyrase, and dihydropteroate synthase (DHPS).[1][6][7]

The inhibition of DHPS, an enzyme vital for folate synthesis in bacteria, is a particularly noteworthy mechanism.[6] By competitively inhibiting DHPS, benzothiazole derivatives disrupt the folic acid pathway, which is essential for the synthesis of nucleic acids and certain amino acids, ultimately leading to bacterial cell death.

antimicrobial_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies cluster_result Outcome s1 Synthesis of 6-substituted benzothiazole derivatives s2 Spectroscopic Characterization (NMR, MS) s1->s2 a1 Agar Well Diffusion Assay (Qualitative) s2->a1 a2 Broth Microdilution Assay (Quantitative - MIC) a1->a2 m1 Molecular Docking (In silico) a2->m1 m2 Enzymatic Assays (In vitro) m1->m2 r1 Identification of Potent Antimicrobial Lead Compounds m2->r1

Caption: Experimental workflow for the validation of antimicrobial effectiveness.

signaling_pathway cluster_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibition Inhibition by 6-Substituted Benzothiazoles p1 Pteridine Precursor + p-Aminobenzoic Acid (PABA) p2 Dihydropteroate p1->p2 Dihydropteroate Synthase (DHPS) p3 Dihydrofolate p2->p3 Dihydrofolate Synthase p4 Tetrahydrofolate p3->p4 Dihydrofolate Reductase p5 Purines, Thymidine, Amino Acids p4->p5 One-Carbon Transfer Reactions inhibitor 6-Substituted Benzothiazole inhibitor->p1 Competitive Inhibition

Caption: Inhibition of the bacterial folate biosynthesis pathway.

References

A Comparative Guide to the Selectivity of 2-Substituted Benzothiazoles as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-substituted benzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. A critical aspect of their therapeutic potential lies in their ability to selectively inhibit specific enzymes involved in various disease pathologies. This guide provides an objective comparison of the enzyme inhibitory performance of various 2-substituted benzothiazoles, supported by experimental data, to aid in the rational design and development of novel therapeutic agents.

Data Presentation: A Comparative Overview of Inhibitory Activities

The following tables summarize the inhibitory activities of various 2-substituted benzothiazole derivatives against different enzyme targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases A and B are key enzymes in the metabolism of neurotransmitters, making them important targets for the treatment of neurological disorders. Many 2-substituted benzothiazoles exhibit selective inhibition of MAO-B.[1][2][3]

Compound/DerivativeMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
Compound 4d 0.2180.004647.39[1]
Compound 5e 0.1320.005424.44[1]
Compound 3e > 100.060> 166[2]
Compound 3h > 100.075> 133[2]
Compound 4f -0.0403-[3]
Compound 4m -0.0567-[3]
Compound 4a -0.0674-[3]
Compound 4h -0.0851-[3]
Compound 4d -0.1097-[3]
Compound 4k -0.1243-[3]
Urease Inhibition

Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. Inhibition of urease is a promising therapeutic strategy.

Compound/DerivativeUrease IC50 (µM)Standard (Thiourea) IC50 (µM)Reference
Compound 3b 6.01 ± 0.2311.58 ± 0.34[4]
Series 5 & 7 16.16 - 105.32320.70 (Acetohydroxamic acid)[5]
Kinase Inhibition

Protein kinases play a crucial role in cellular signaling and are major targets in cancer therapy. Certain 2-substituted benzothiazoles have shown inhibitory activity against various kinases.

Compound/DerivativeKinase TargetIC50 (µM)Reference
Compound 11 PI3Kβ- (88.3% inhibition at 1 µM)[6]
Compound 10 PI3Kβ- (75.9% inhibition at 1 µM)[6]
KC12 FOXM16.13[7]
KC21 FOXM110.77[7]
KC30 FOXM112.86[7]
Compound 70 EGFR0.055[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are summaries of common protocols used in the evaluation of 2-substituted benzothiazole inhibitors.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This method is widely used to determine the inhibitory activity of compounds against MAO-A and MAO-B.[2][9]

  • Enzyme and Substrate Preparation : Recombinant human MAO-A and MAO-B enzymes are used. Kynuramine is a common non-fluorescent substrate that is metabolized by both MAO-A and MAO-B to the fluorescent product 4-hydroxyquinoline.

  • Assay Procedure :

    • The assay is typically performed in a 96-well plate format.

    • A solution of the test compound (dissolved in a suitable solvent like DMSO) at various concentrations is pre-incubated with the MAO enzyme in a buffer solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C for a defined period (e.g., 15 minutes).

    • The enzymatic reaction is initiated by the addition of the kynuramine substrate.

    • The reaction mixture is incubated at 37°C for a specific time (e.g., 20-30 minutes).

    • The reaction is stopped by the addition of a basic solution (e.g., NaOH).

  • Detection : The fluorescence of the product, 4-hydroxyquinoline, is measured using a fluorescence plate reader with an excitation wavelength of approximately 310-320 nm and an emission wavelength of approximately 390-400 nm.

  • Data Analysis : The percentage of inhibition is calculated by comparing the fluorescence intensity in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Urease Inhibition Assay (Indophenol/Berthelot Method)

This colorimetric assay is a standard method for measuring urease activity and its inhibition.

  • Principle : The assay measures the amount of ammonia produced from the enzymatic hydrolysis of urea. The ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-colored indophenol complex. The intensity of the color is proportional to the amount of ammonia produced.

  • Assay Procedure :

    • The test compound is pre-incubated with Jack bean urease enzyme in a buffer solution (e.g., phosphate buffer, pH 7.0) at a specific temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

    • The reaction is initiated by adding a urea solution.

    • The mixture is incubated for a defined period (e.g., 10 minutes) at the same temperature.

    • The reaction is stopped, and color is developed by adding the phenol reagent (containing phenol and sodium nitroprusside) and the alkali reagent (containing sodium hydroxide and sodium hypochlorite).

    • The mixture is incubated for a further period (e.g., 30 minutes) at room temperature or a slightly elevated temperature to allow for color development.

  • Detection : The absorbance of the blue indophenol complex is measured using a microplate reader at a wavelength between 625 and 630 nm.

  • Data Analysis : The percentage of urease inhibition is calculated by comparing the absorbance of the sample with the inhibitor to the control. The IC50 value is determined from the dose-response curve.

In Vitro Kinase Inhibition Assay (Generic Protocol)

Various assay formats are available for measuring kinase activity, including luminescence-based ATP consumption assays (e.g., ADP-Glo™) and fluorescence-based methods.

  • Assay Components : The assay requires the purified kinase, a specific substrate (peptide or protein), ATP, and a suitable assay buffer.

  • Assay Procedure :

    • The test compound, serially diluted in DMSO, is added to the wells of a microplate.

    • The kinase enzyme is added to the wells containing the test compound and incubated for a short period.

    • The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection :

    • Luminescence-based (e.g., ADP-Glo™) : A reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal. The signal intensity is proportional to the kinase activity.

    • Fluorescence-based : These assays may use fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis : The IC50 value is calculated by plotting the percentage of kinase inhibition (derived from the signal intensity) against the inhibitor concentration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the evaluation of 2-substituted benzothiazoles as enzyme inhibitors.

MAO_Inhibition_Pathway cluster_precursor Neurotransmitter Synthesis cluster_neurotransmitters Monoamine Neurotransmitters cluster_metabolism Metabolism Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Norepinephrine Norepinephrine Dopamine->Norepinephrine MAO_B MAO-B Dopamine->MAO_B MAO_A MAO-A Norepinephrine->MAO_A Serotonin->MAO_A Inactive Metabolites Inactive Metabolites MAO_A->Inactive Metabolites MAO_B->Inactive Metabolites 2-Substituted Benzothiazole 2-Substituted Benzothiazole 2-Substituted Benzothiazole->MAO_B Inhibition

Caption: Monoamine oxidase B (MAO-B) inhibition by 2-substituted benzothiazoles.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagents: - Kinase Enzyme - Substrate - ATP - Test Compound (2-Substituted Benzothiazole) B Dispense Test Compound into 96-well plate A->B C Add Kinase Enzyme B->C D Initiate reaction with ATP and Substrate C->D E Incubate at Room Temperature D->E F Stop Reaction and Add Detection Reagent (e.g., Luminescence-based) E->F G Measure Signal (Luminescence) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Urease_Inhibition_Mechanism cluster_reaction Urease Catalyzed Reaction cluster_pathogenesis Pathogenesis Urea Urea Urease Urease Urea->Urease Substrate Ammonia Ammonia Urease->Ammonia CO2 Carbon Dioxide Urease->CO2 Increase_pH Increased local pH Ammonia->Increase_pH Tissue_Damage Tissue Damage Increase_pH->Tissue_Damage Inhibitor 2-Substituted Benzothiazole Inhibitor->Urease Inhibition

Caption: Mechanism of urease inhibition by 2-substituted benzothiazoles.

References

Safety Operating Guide

Personal protective equipment for handling Benzothiazole, 2-dimethylamino-

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for laboratory safety and environmental protection. This guide provides essential procedural information for Benzothiazole, 2-dimethylamino- (CAS No. 4074-74-2), a derivative of benzothiazole.

Disclaimer: A comprehensive Safety Data Sheet (SDS) for Benzothiazole, 2-dimethylamino- was not publicly available at the time of this writing. The following guidance is based on the known hazards of the parent compound, benzothiazole, and its other derivatives. It is imperative to consult the specific safety information provided by the supplier and to conduct a thorough risk assessment before handling this chemical.

Immediate Safety and Personal Protective Equipment (PPE)

The primary hazards associated with benzothiazole derivatives include toxicity if swallowed, skin irritation, and serious eye irritation.[1] Therefore, a stringent approach to personal protection is the first line of defense against accidental exposure.

Engineering Controls: All work with Benzothiazole, 2-dimethylamino- should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment: The following PPE is mandatory when handling this compound:

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. A lab coat or chemical-resistant apron is also required.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[3]
Respiratory A NIOSH/MSHA-approved respirator is necessary if working outside of a fume hood or if there is a risk of aerosolization.[2][4]Positive-pressure supplied-air respirators may be required for high airborne contaminant concentrations.[4]

Operational Plan: Safe Handling and Storage

Adherence to the following procedures will minimize the risk of exposure and ensure a safe laboratory environment.

Handling:

  • Avoid contact with skin and eyes.[5][6]

  • Do not breathe dust, fumes, or vapors.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Use this product only in a well-ventilated area.[2]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[5][7]

Disposal Plan

The disposal of Benzothiazole, 2-dimethylamino- and its contaminated waste must be handled as hazardous material.

Waste Collection:

  • Collect all waste, including contaminated consumables (e.g., pipette tips, gloves, weighing paper), in a designated, properly labeled, and sealed hazardous waste container.

  • The container must be clearly marked as "Hazardous Waste" and specify the full chemical name.

Disposal Method:

  • The primary recommended method for the disposal of benzothiazole derivatives is incineration by a licensed hazardous waste disposal facility.[8]

  • Do not dispose of this chemical down the drain or into the environment.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

Emergency Procedures: Chemical Spill Response

In the event of a spill, follow this procedural workflow to ensure a safe and effective cleanup.

Chemical Spill Response Workflow for Benzothiazole, 2-dimethylamino- A IMMEDIATE RESPONSE B Evacuate the immediate area. A->B C Alert nearby personnel and supervisor. A->C D If exposed, remove contaminated clothing and flush affected area with water for 15 minutes. A->D E ASSESS THE SPILL B->E C->E D->E F Is the spill large or small? E->F G Large Spill: - Evacuate the laboratory. - Contact EHS/Emergency Response. F->G Large H Small Spill: Proceed with cleanup only if trained and proper PPE is available. F->H Small I CONTAIN AND CLEANUP H->I J Wear appropriate PPE: respirator, goggles, gloves, lab coat. I->J K Cover the spill with an inert absorbent material (e.g., sand, vermiculite). J->K L Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. K->L M Clean the spill area with soap and water. L->M N DISPOSAL M->N O Seal and label the hazardous waste container. N->O P Arrange for disposal through EHS. O->P

Caption: Workflow for handling a chemical spill of Benzothiazole, 2-dimethylamino-.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.